molecular formula C10H8N4O4 B030849 NP-Ahd-13C3 CAS No. 957493-95-7

NP-Ahd-13C3

Katalognummer: B030849
CAS-Nummer: 957493-95-7
Molekulargewicht: 251.17 g/mol
InChI-Schlüssel: FULJCJZKZXOFQZ-OTQLJULOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NP-Ahd-13C3 is a high-purity, stable isotope-labeled analog of NP-Ahd, specifically designed for use as an internal standard in quantitative mass spectrometry. This compound is enriched with three 13C atoms, providing a distinct mass shift that enables precise and accurate quantification of the native compound in complex biological matrices. Its primary application is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for drug metabolism and pharmacokinetic (DMPK) studies, where it corrects for analyte loss during sample preparation and ionization suppression/enhancement effects during MS analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJCJZKZXOFQZ-OTQLJULOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016783
Record name 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007476-86-9
Record name 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture of NP-Ahd-¹³C₃: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure of NP-Ahd-¹³C₃, an isotopically labeled compound of significant interest in analytical and metabolic research. This document delineates its chemical identity, structural features, and key physicochemical properties, presenting the information in a clear and accessible format for the scientific community.

Chemical Identity and Structure

NP-Ahd-¹³C₃ is the carbon-13 labeled analogue of 2-NP-AHD. The base molecule, 2-NP-AHD, is a 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of nitrofuran antibiotics.[1][2][3][4] The designation "¹³C₃" indicates that three carbon atoms in the molecule have been replaced with the carbon-13 isotope, a modification crucial for its use in mass spectrometry-based analytical methods.

The systematic IUPAC name for the unlabeled compound is 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione.[5] Based on this, NP-Ahd-¹³C₃ is the isotopically labeled version of this structure.

Molecular Structure:

The core structure consists of a 2-nitrophenyl group linked via a methylene (B1212753) bridge to the amino group of a 1-aminohydantoin ring. The precise location of the three ¹³C atoms is not publicly specified and would be defined by the synthetic route used for its preparation. However, they are integral to the carbon backbone of the molecule.

Structural Diagram:

Caption: 2D structure of 2-NP-AHD, the unlabeled analogue of NP-Ahd-¹³C₃.

Physicochemical Data

The following table summarizes the key quantitative data for the unlabeled 2-NP-AHD, which are expected to be nearly identical for NP-Ahd-¹³C₃, with a slight increase in molecular weight due to the heavier isotopes.

PropertyValueSource
Molecular Formula C₁₀H₈N₄O₄
Molecular Weight 248.19 g/mol
CAS Number 623145-57-3
Appearance Solid
Purity ≥95%
Solubility DMSO: 1 mg/ml
DMF: Insoluble
Ethanol: Insoluble
PBS (pH 7.2): Insoluble

Experimental Context and Applications

Background:

2-NP-AHD is a derivative of 1-aminohydantoin (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin. Nitrofuran antibiotics are banned for use in food-producing animals in many jurisdictions due to concerns about their carcinogenicity. Consequently, sensitive analytical methods are required to detect their residues in food products like honey.

Role of NP-Ahd-¹³C₃:

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry. NP-Ahd-¹³C₃ serves this purpose in the detection of nitrofuran metabolite residues. Its chemical behavior is virtually identical to the native 2-NP-AHD, but its increased mass allows it to be distinguished in a mass spectrometer.

Experimental Workflow:

The general workflow for using NP-Ahd-¹³C₃ as an internal standard in food safety analysis is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Food Sample (e.g., Honey) Spike Spike with NP-Ahd-¹³C₃ Sample->Spike Extraction Extraction of Analytes Spike->Extraction Derivatization Derivatization to form NP-AHD Extraction->Derivatization Cleanup Sample Cleanup Derivatization->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using Isotope Dilution LCMS->Quantification Result Result: Concentration of AHD Quantification->Result

Caption: Workflow for AHD detection using NP-Ahd-¹³C₃.

Synthesis and Characterization

While detailed synthetic protocols for NP-Ahd-¹³C₃ are proprietary, the synthesis of nitrophenylated derivatives of amino acids is documented in the scientific literature. Generally, these syntheses involve the reaction of a suitable nitrophenyl precursor with the amino acid or its derivative. The introduction of the ¹³C labels would occur through the use of ¹³C-labeled starting materials in the synthesis of the hydantoin (B18101) ring or the nitrophenyl moiety.

Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity, including:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the three ¹³C isotopes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the positions of the ¹³C labels.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

This technical guide provides a foundational understanding of the molecular structure and application of NP-Ahd-¹³C₃. For further details on specific analytical methods or synthetic procedures, consulting peer-reviewed scientific literature and technical data sheets from suppliers is recommended.

References

The Gold Standard in Food Safety: A Technical Guide to NP-Ahd-13C3 for the Detection of Banned Nitrofurans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The prohibition of nitrofuran antibiotics in food-producing animals, due to their carcinogenic and mutagenic properties, has necessitated the development of highly sensitive and reliable analytical methods to enforce this ban and ensure consumer safety.[1][2] Because the parent nitrofuran drugs metabolize rapidly, analytical methods focus on the detection of their stable, tissue-bound metabolites.[1][2][3] This guide provides an in-depth technical overview of the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a confirmatory procedure for the quantitative analysis of the nitrofurantoin (B1679001) metabolite, 1-aminohydantoin (B1197227) (AHD). Central to the accuracy and reliability of this method is the use of a stable isotope-labeled internal standard, AHD-¹³C₃, which, upon derivatization, becomes NP-AHD-¹³C₃.

The Principle: Isotope Dilution Mass Spectrometry

The core of this advanced analytical method lies in the principle of isotope dilution. A known quantity of the isotopically labeled internal standard, 1-aminohydantoin-¹³C₃ (AHD-¹³C₃), is added to the sample at the very beginning of the analytical process. This labeled standard is chemically identical to the native AHD metabolite but is heavier due to the incorporation of Carbon-13 isotopes. It undergoes the exact same sample preparation steps—acid hydrolysis, derivatization, extraction, and cleanup—as the target analyte.

During the final LC-MS/MS analysis, the instrument differentiates between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. By measuring the ratio of the native analyte to the known amount of the added internal standard, precise quantification is achieved. This approach effectively corrects for any analyte loss during sample preparation and compensates for matrix effects that can suppress or enhance the instrument's signal, ensuring high accuracy and precision.

The Analytical Workflow: From Tissue to Data

The detection of AHD involves a multi-step process to release the metabolite from tissue proteins, derivatize it for enhanced detection, and purify it before instrumental analysis.

Chemical Derivatization Pathway

A critical step in the workflow is the derivatization of the AHD metabolite with 2-nitrobenzaldehyde (B1664092) (2-NBA). This reaction converts the metabolite into its nitrophenyl (NP) derivative, NP-AHD, which is more stable and has significantly better ionization efficiency for LC-MS/MS analysis. The isotopically labeled internal standard AHD-¹³C₃ undergoes the same reaction to form NP-AHD-¹³C₃.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AHD AHD or AHD-¹³C₃ (Metabolite) Condition Acidic Hydrolysis (e.g., HCl) Heat (37-60°C) AHD->Condition NBA 2-Nitrobenzaldehyde (Derivatizing Agent) NBA->Condition NPAHD NP-AHD or NP-AHD-¹³C₃ (Stable Derivative) Condition->NPAHD Water H₂O Condition->Water

Figure 1: Derivatization of AHD with 2-NBA.
Experimental Workflow Diagram

The complete analytical procedure, from sample receipt to final data output, is a rigorous process designed for accuracy and reproducibility. The introduction of the AHD-¹³C₃ internal standard at the initial stage is fundamental to the method's success.

G Sample 1. Sample Homogenization (e.g., 1-2g tissue) Spike 2. Internal Standard Spiking (Add AHD-¹³C₃) Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization (HCl + 2-NBA, Incubation) Spike->Hydrolysis Neutralize 4. Neutralization (e.g., K₂HPO₄ / NaOH) Hydrolysis->Neutralize Extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->Extraction Evaporation 6. Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Cleanup 7. Reconstitution & Cleanup (e.g., Hexane Wash) Evaporation->Cleanup Analysis 8. LC-MS/MS Analysis (UPLC-MS/MS System) Cleanup->Analysis Data 9. Data Processing (Quantification vs. IS) Analysis->Data

Figure 2: General experimental workflow for nitrofuran metabolite analysis.

Experimental Protocols

This section details a representative protocol for the analysis of AHD in animal tissues. Note that specific parameters may be optimized by individual laboratories.

1. Sample Preparation and Hydrolysis:

  • Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a precise volume of the AHD-¹³C₃ internal standard working solution.

  • Add 4-5 mL of deionized water and 0.5 mL of 1 M HCl.

  • Add 100-150 µL of a 10-50 mM 2-nitrobenzaldehyde (2-NBA) solution (typically in DMSO or Methanol).

  • Vortex the sample for approximately 10-50 seconds.

2. Derivatization (Incubation):

  • Standard Method: Incubate the sample in a water bath at 37°C for at least 16 hours (overnight).

  • Rapid Method: Some validated methods utilize microwave-assisted reaction for 2 hours at 60°C to shorten the derivatization time.

3. Extraction and Cleanup:

  • Cool the sample to room temperature.

  • Neutralize the mixture by adding approximately 5 mL of 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and 0.4 mL of 1 M NaOH to achieve a pH of 7-7.5.

  • Add 5 mL of ethyl acetate (B1210297), vortex thoroughly for 10-50 seconds, and centrifuge (e.g., 10 min at 3400-4000 rpm).

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a suitable solvent mixture and perform a final cleanup step, often a wash with n-hexane, to remove excess 2-NBA.

4. LC-MS/MS Analysis:

  • Analyze the final extract using a UPLC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native NP-AHD and the labeled internal standard, NP-AHD-¹³C₃.

Quantitative Performance Data

The use of AHD-¹³C₃ as an internal standard allows for the validation of highly sensitive and robust methods that meet stringent regulatory requirements, such as the Minimum Required Performance Limit (MRPL) of 1.0 µg/kg, which has been largely superseded by a Recommended Concentration of 0.5 µg/kg in the EU.

Table 1: LC-MS/MS Method Performance for AHD Detection

ParameterMatrixReported Value (µg/kg)Reference
Limit of Detection (LOD) Porcine Muscle0.033 - 0.369 (as part of NF mix)
Meat/Aquaculture0.032 - 0.233 (as part of NF mix)
Bee Pollen0.30
Animal Tissue0.013 - 0.200 (as part of NF mix)
Limit of Quantification (LOQ) Porcine Muscle0.033 - 0.369 (as part of NF mix)
Honey0.3 - 1.0 (as part of NF mix)
Bee Pollen1.00
Animal Tissue0.1 (API 4000), 1.0 (API 2000)
Decision Limit (CCα) Chicken Meat0.11 - 0.21 (as part of NF mix)
Animal Tissue0.013 - 0.200 (as part of NF mix)
Detection Capability (CCβ) Chicken Meat0.19 - 0.36 (as part of NF mix)

Table 2: Recovery Rates for Nitrofuran Metabolites (including AHD)

MatrixSpiking Level (µg/kg)Recovery (%)Reference
PorkNot Specified97.4 - 109.5
Croaker (Fish)Not Specified87.5 - 112.7
HoneyNot Specified98.6 - 109.0
Gelatin Medicines2, 5, 2085.6 - 95.6
Biological MatricesNot Specified88.9 - 107.3
Fish ProductsNot Specified89.8 - 101.9

Conclusion

The analytical method for detecting the banned nitrofuran antibiotic nitrofurantoin, through its metabolite AHD, relies critically on the principles of isotope dilution mass spectrometry. The use of the stable isotope-labeled internal standard AHD-¹³C₃ is indispensable for achieving the accuracy, precision, and low detection limits required by global food safety regulations. By compensating for analytical variability and matrix interference, this internal standard solidifies the LC-MS/MS method as the definitive confirmatory technique for monitoring the illegal use of this antibiotic, thereby playing a vital role in protecting public health.

References

The Pivotal Role of NP-Ahd-13C3 in Ensuring Food Safety: A Technical Guide to Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the analytical chemistry, methodology, and critical function of N-(2-nitrobenzylidene)-1-aminohydantoin-13C3 (NP-Ahd-13C3) in the detection of nitrofurantoin (B1679001) residues in food products of animal origin. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding global food safety standards.

The prohibition of nitrofurantoin, a broad-spectrum nitrofuran antibiotic, in food-producing animals stems from concerns over the potential carcinogenic effects of its residues.[1][2] Due to its rapid metabolism, the parent drug is rarely detectable in animal tissues.[3] Instead, regulatory monitoring focuses on its stable, tissue-bound metabolite, 1-aminohydantoin (B1197227) (AHD).[1] The accurate quantification of AHD is paramount for enforcing this ban and safeguarding public health. This technical guide elucidates the indispensable role of the stable isotope-labeled internal standard, this compound, in the sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of AHD residues.

The Analytical Imperative for Isotope Dilution

The complexity of food matrices, such as meat and seafood, presents significant challenges to accurate quantification in analytical chemistry. Matrix effects, where components of the sample interfere with the ionization of the target analyte, can lead to inaccurate results. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges. By introducing a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—at the beginning of the sample preparation process, any variations in extraction efficiency, derivatization yield, and instrument response affect both the native analyte and the labeled standard equally. This ensures a highly accurate and precise measurement of the analyte concentration.

This compound is the carbon-13 labeled analogue of derivatized AHD. During sample preparation, AHD is released from tissue proteins through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form N-(2-nitrobenzylidene)-1-aminohydantoin (NP-AHD). This derivatization step improves the compound's stability and chromatographic properties for LC-MS/MS analysis. The use of this compound, which undergoes the same derivatization process, is therefore crucial for reliable quantification.

Quantitative Performance Data

The use of this compound as an internal standard allows for the establishment of robust analytical methods with low limits of detection (LOD) and quantification (LOQ), well below the minimum required performance limit (MRPL) set by regulatory bodies like the European Union. The following tables summarize key performance data from various studies utilizing this methodology.

ParameterFishShrimpSoft-Shell Turtle Powder
Limit of Detection (LOD) 0.25–0.33 µg/kg--
Limit of Quantification (LOQ) 0.80–1.10 µg/kg--
Recovery 89.8–101.9%-82.2–108.1%
Repeatability (RSD) < 6.5%-1.5–3.8%
Reproducibility (RSD) --2.2–4.8%

Table 1: Method Validation Parameters for AHD Analysis using a Stable Isotope-Labeled Internal Standard in Various Matrices.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NP-AHD 249.1134.1203.1
This compound 252.1137.1206.1

Table 2: Example MRM Transitions for the LC-MS/MS Analysis of Derivatized AHD and its 13C3-Labeled Internal Standard. Note: Specific transitions should be optimized for the instrument in use.

Experimental Protocols

The analytical workflow for AHD determination using this compound as an internal standard involves several critical steps: sample preparation, derivatization, extraction, and LC-MS/MS analysis.

Sample Preparation and Hydrolysis
  • Homogenization: A representative sample of the tissue (e.g., fish, shrimp, muscle) is homogenized to ensure uniformity.

  • Spiking: A known amount of the internal standard solution (containing this compound or its precursor, AHD-13C3) is added to the homogenized sample.

  • Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) and incubated to release the protein-bound AHD residues. This step is often performed overnight at an elevated temperature (e.g., 37°C).

Derivatization
  • Reagent Addition: 2-nitrobenzaldehyde (2-NBA) is added to the sample. The hydrolysis and derivatization can occur simultaneously during the incubation period. AHD reacts with 2-NBA to form the stable derivative, NP-AHD.

Extraction and Clean-up
  • Neutralization: The pH of the solution is adjusted to approximately 7.0.

  • Liquid-Liquid Extraction (LLE): The derivatized analyte (NP-AHD) and internal standard (this compound) are extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • Solvent Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an LC system, typically with a C18 reversed-phase column, to separate the NP-AHD from other matrix components. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like acetic acid or ammonium (B1175870) acetate) is commonly used.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

  • Quantification: The concentration of AHD in the original sample is determined by comparing the peak area ratio of the native NP-AHD to the isotopically labeled internal standard (this compound) against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the metabolic pathway of nitrofurantoin and the subsequent analytical workflow for the detection of its metabolite, AHD.

Metabolic Fate of Nitrofurantoin Nitrofurantoin Nitrofurantoin (Administered Drug) Metabolism Rapid In Vivo Metabolism Nitrofurantoin->Metabolism In Animal AHD_Bound Tissue-Bound AHD Residues (Covalently Bound to Proteins) Metabolism->AHD_Bound AHD_Free 1-Aminohydantoin (AHD) (Released Metabolite) AHD_Bound->AHD_Free Acid Hydrolysis (Sample Preparation)

Metabolic conversion of Nitrofurantoin to AHD.

Analytical Workflow for AHD Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., Muscle Tissue) Spiking 2. Spiking with This compound Internal Standard Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis & Derivatization (with 2-NBA) Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Cleanup 5. Evaporation & Reconstitution Extraction->Cleanup LC_Separation 6. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Isotope Dilution) MS_Detection->Quantification

Step-by-step analytical workflow for AHD quantification.

Conclusion

The use of the stable isotope-labeled internal standard, this compound, is a cornerstone of modern analytical methods for the detection of illegal nitrofurantoin use in food-producing animals. Its application within an isotope dilution LC-MS/MS workflow provides the necessary accuracy, precision, and sensitivity to meet stringent regulatory requirements and ensure the safety of the global food supply. This technical guide underscores the critical importance of robust analytical methodologies in the broader context of public health protection.

References

The Analyst's Anchor: A Technical Guide to NP-Ahd-13C3 for Nitrofuran Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP-Ahd-13C3, a critical stable isotope-labeled internal standard for the sensitive and accurate quantification of the nitrofuran metabolite, 1-aminohydantoin (B1197227) (AHD). As the use of nitrofuran antibiotics in food-producing animals is widely banned due to potential human health risks, regulatory bodies worldwide mandate strict monitoring of their residues. This guide details the commercial availability of this compound, its role in the analytical workflow, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Commercial Availability and Suppliers

This compound, chemically known as 1-[(2-Nitrobenzylidene)amino]imidazolidine-2,4-dione-[2,4,5-13C3], is available from several specialized chemical suppliers. Its primary application is as an internal standard in analytical testing, particularly for food safety and veterinary drug residue monitoring.[1][2] The carbon-13 labels provide a distinct mass shift, allowing for precise differentiation from the native analyte while sharing identical chemical and physical properties, which is essential for correcting matrix effects and variations during sample preparation and analysis.[1]

SupplierProduct NameCAS NumberAdditional Information
MedchemExpress 2-NP-AHD-13C31007476-86-9Provided for research use only.[1]
BOC Sciences 2-NP-AHD-[2,4,5-13C3]1007476-86-9Used as an internal standard for isotope-dilution LC-MS/MS and GC-MS analysis.[1]
Clinivex 2-NP-AHD-13C3 ISO170341007476-86-9Offered as an ISO 17034 certified reference material.
Sigma-Aldrich (Supelco) 2-NP-AHD-13C3 VETRANAL®, analytical standard1007476-86-9Marketed as a VETRANAL™ analytical standard.[3]
PDQ Scientific 13C3-2-NP-AHD1007476-86-9-
ChemicalBook 2-NP-AHD-13C31007476-86-9Lists various suppliers, primarily in China.[4]
Axios Research 2-NP-AHD-13C31007476-86-9Provides as a pharmaceutical reference standard with a comprehensive Certificate of Analysis.[5]
LGC Standards This compound1007476-86-9Available as a certified reference material.
Santa Cruz Biotechnology 2-NP-AHD-13C31007476-86-9For research use only.[6]

The Analytical Rationale: From Parent Drug to Detectable Derivative

The quantification of nitrofuran residues is challenging due to the rapid in vivo metabolism of the parent drugs, such as nitrofurantoin (B1679001).[7] The resulting metabolites, however, become covalently bound to tissue proteins and are much more stable, serving as reliable markers of illegal drug use.[7][8][9] The metabolite of nitrofurantoin is 1-aminohydantoin (AHD).[4][8] For LC-MS/MS analysis, AHD is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the more stable and chromatographically suitable compound, NP-AHD.[7] this compound serves as the ideal internal standard for this analytical workflow.

Metabolic and Derivatization Pathway Metabolic and Derivatization Pathway of Nitrofurantoin Nitrofurantoin Nitrofurantoin (Parent Drug) AHD 1-Aminohydantoin (AHD) (Tissue-Bound Metabolite) Nitrofurantoin->AHD In vivo Metabolism NPAHD NP-AHD (Derivatized Analyte for LC-MS/MS) AHD->NPAHD Derivatization with 2-NBA NPAHD_13C3 This compound (Internal Standard)

Metabolic and derivatization pathway of Nitrofurantoin.

Comprehensive Experimental Protocol for AHD Quantification

This protocol is a synthesis of methodologies reported in scientific literature for the analysis of AHD in animal-derived food matrices.

1. Reagents and Materials

  • Solvents: Methanol (B129727) (HPLC grade), Ethyl acetate (B1210297) (HPLC grade), n-Hexane (HPLC grade), Dimethyl sulfoxide (B87167) (DMSO), Deionized water.

  • Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH).

  • Salts and Buffers: Dipotassium hydrogen phosphate (B84403) (K2HPO4), Ammonium (B1175870) acetate.

  • Derivatization Reagent: 2-nitrobenzaldehyde (2-NBA).

  • Standards: 1-aminohydantoin (AHD) standard, this compound internal standard.

  • Equipment: Homogenizer, Centrifuge, Water bath or incubator, Nitrogen evaporator, Vortex mixer, Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction apparatus, LC-MS/MS system.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Individually dissolve AHD and this compound in methanol. Store at -20°C.

  • Intermediate Standard Solution (e.g., 1 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with a suitable solvent mixture (e.g., methanol/water).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound intermediate solution.

3. Sample Preparation

  • Homogenization: Homogenize a representative portion of the tissue sample (e.g., 1-2 g) until a uniform consistency is achieved.[2]

  • Hydrolysis and Derivatization:

    • Weigh the homogenized sample into a centrifuge tube.

    • Spike the sample with the this compound internal standard solution.

    • Add deionized water and hydrochloric acid to create an acidic environment for hydrolysis.

    • Add the 2-NBA derivatization solution (typically dissolved in DMSO).

    • Incubate the mixture, for example, overnight (approximately 16 hours) at 37°C or for a shorter duration at a higher temperature (e.g., 2 hours at 50-60°C).[2]

  • Neutralization and Extraction:

    • Cool the sample to room temperature.

    • Neutralize the mixture to approximately pH 7 with a suitable base (e.g., K2HPO4 buffer and NaOH).

    • Perform liquid-liquid extraction (LLE) by adding an organic solvent such as ethyl acetate. Vortex and centrifuge to separate the layers. Repeat the extraction for better recovery.

    • Alternatively, use solid-phase extraction (SPE). Condition the SPE cartridge, load the neutralized sample, wash the cartridge to remove interferences, and elute the analytes with an appropriate solvent.

  • Solvent Evaporation and Reconstitution:

    • Combine the organic extracts from LLE and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of ammonium acetate in water and an organic solvent like methanol or acetonitrile (B52724) is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NP-AHD: Monitor the transition from the precursor ion (m/z) to one or two product ions.

      • This compound: Monitor the corresponding mass-shifted transition. The specific m/z values should be optimized for the instrument used.

5. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte (NP-AHD) to the peak area of the internal standard (this compound) against the concentration of the calibration standards.

  • Determine the concentration of AHD in the samples from the calibration curve.

Experimental Workflow Analytical Workflow for AHD Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spiking with this compound Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization with 2-NBA Spiking->Hydrolysis Extraction Neutralization & LLE or SPE Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis (ESI+, MRM) Evaporation->LCMS Quantification Quantification (Internal Standard Method) LCMS->Quantification

Analytical workflow for AHD quantification.

Conclusion

This compound is an indispensable tool for laboratories conducting regulatory monitoring and research on nitrofuran residues. Its commercial availability from reputable suppliers ensures the quality and consistency required for robust analytical methods. The detailed protocol provided in this guide, based on established scientific practices, offers a comprehensive framework for the accurate and reliable quantification of AHD in complex matrices. The use of this compound as an internal standard is a cornerstone of best practices in modern analytical chemistry, enabling precise measurements that are crucial for ensuring food safety and protecting public health.

References

In-Depth Technical Guide to NP-Ahd-13C3: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and application of NP-Ahd-13C3. The content covers its identity, physicochemical properties, detailed safety protocols, and its primary application as an internal standard in analytical methodologies.

Compound Identification and Properties

This compound is the stable isotope-labeled form of (E)-1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione, also known as 2-NP-AHD. The carbon-13 (¹³C) atoms are incorporated at the 2, 4, and 5 positions of the imidazolidinedione ring.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantification of the corresponding unlabeled analyte.[3] 2-NP-AHD is a derivatized metabolite of the nitrofuran antibiotic, nitrofurantoin.[4][5] The detection of this metabolite is used as an indicator of the illegal use of nitrofuran antibiotics in food production.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name (E)-1-((2-nitrobenzylidene)amino)imidazolidine-2,4-dione-2,4,5-¹³C₃[1]
Alternate Names 1-[[(2-Nitrophenyl)methylene]amino]-2,4-imidazolidinedione-¹³C₃, 2-NP-AHD-¹³C₃[2]
CAS Number 957493-95-7[1][2]
Molecular Formula C₇[¹³C]₃H₈N₄O₄[2][3]
Molecular Weight ~251.17 g/mol [2][3]
Appearance Pale Yellow Solid[3]
Solubility Soluble in DMSO (Slightly)[3]
Storage Store at -20°C under an inert atmosphere.[3]

Safety and Handling Guidelines

The primary safety considerations for this compound are dictated by the chemical properties of the parent molecule, as the stable carbon-13 isotope label is non-radioactive and does not alter its chemical reactivity or toxicity.[1] The safety precautions are therefore identical to those for the unlabeled 2-NP-AHD.

Table 2: Hazard Identification and Classification

Hazard ClassClassificationPrecautionary StatementsSource
Skin Irritation Category 2H315: Causes skin irritation.[7]
Eye Irritation Category 2H319: Causes serious eye irritation.[7]
Skin Sensitisation Category 1H317: May cause an allergic skin reaction.[7]
GHS Pictogram GHS07 (Exclamation Mark)P280: Wear protective gloves. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Personal Protective Equipment (PPE)

To ensure safe handling and avoid exposure, the following personal protective equipment should be used:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[2][7]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[2]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust formation and inhalation.[1][2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8] For long-term storage, keep at 2-8°C, away from light and moisture.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[]

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of nitrofuran metabolite residues in various biological matrices, such as animal-derived foods.[3] The following is a generalized protocol for its use in LC-MS/MS analysis.

Preparation of Standard Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. This solution can be stored in the dark in a freezer for extended periods.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to create a calibration curve.

Sample Preparation and Extraction

This protocol is a representative workflow for the analysis of nitrofuran metabolites in tissue samples.

  • Homogenization: Homogenize the tissue sample (e.g., shrimp, poultry).

  • Hydrolysis and Derivatization:

    • Weigh approximately 2 grams of the homogenized tissue into a centrifuge tube.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add hydrochloric acid and 2-nitrobenzaldehyde (B1664092) (2-NBA) solution. The acid liberates the bound metabolites, and 2-NBA derivatizes them to form 2-NP-AHD.[10]

    • Incubate the mixture overnight at an elevated temperature (e.g., 37-40°C).[10]

  • Neutralization and Extraction:

    • Cool the sample and adjust the pH to approximately 7.[10]

    • Perform a liquid-liquid extraction using a solvent such as ethyl acetate (B1210297).[4]

  • Cleanup:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent mixture for analysis.[11]

    • Further cleanup using solid-phase extraction (SPE) may be necessary to remove matrix interferences.[10][11]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of water (often with a modifier like ammonium (B1175870) acetate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the unlabeled 2-NP-AHD and the labeled internal standard, this compound.

  • Quantification: The concentration of the 2-NP-AHD in the sample is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve.[4]

Signaling Pathways

Information regarding the effect of this compound on specific signaling pathways is not applicable. This compound is a synthetic, stable isotope-labeled analytical standard and is not intended for in-vivo studies or as a pharmacologically active agent. Its purpose is for accurate quantification in analytical testing.[3][5]

Visualizations

Experimental Workflow for Nitrofuran Metabolite Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Homogenized Tissue Sample spike Spike with this compound Internal Standard sample->spike hydrolysis Acid Hydrolysis & Derivatization with 2-NBA spike->hydrolysis neutralize Neutralization (pH ~7) hydrolysis->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute Residue evaporate->reconstitute spe Solid-Phase Extraction (SPE) reconstitute->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the analysis of nitrofuran metabolites using this compound.

Logical Relationship of this compound

logical_relationship substance Nitrofurantoin (Antibiotic) metabolite AHD (Metabolite) substance->metabolite Metabolism in vivo derivative 2-NP-AHD (Derivatized Analyte) metabolite->derivative Derivatization (for analysis) standard This compound (¹³C Labeled Internal Standard) derivative->standard Analytical Counterpart

References

Methodological & Application

Application Note: High-Throughput Quantification of NP-Ahd in Human Plasma using a Validated LC-MS/MS Method with NP-Ahd-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NP-Ahd, a novel natural product-derived compound, in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), NP-Ahd-13C3, to ensure high accuracy and precision, which is critical in drug development and clinical research.[1][2][3] The use of a 13C-labeled internal standard is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and other sources of variability.[4][5][6][7] This method is designed for researchers, scientists, and drug development professionals who require reliable bioanalytical data.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to a plasma sample containing an unknown amount of NP-Ahd. The SIL-IS and the analyte are extracted together and then separated by liquid chromatography before being detected by tandem mass spectrometry. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration. This approach minimizes the impact of sample loss during preparation and variations in instrument response.

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing p1 Plasma Sample Collection p2 Addition of this compound (IS) p1->p2 p3 Protein Precipitation with Acetonitrile (B52724) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer and Dilution p4->p5 l1 Injection into LC System p5->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Tandem Mass Spectrometry (MS/MS) Detection l3->l4 d1 Peak Integration l4->d1 d2 Calculation of Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Overall experimental workflow from sample preparation to data analysis.

Hypothetical Signaling Pathway Involving NP-Ahd

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Cascade Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response GeneExpression->CellularResponse NPAhd NP-Ahd NPAhd->Kinase2 inhibits

Caption: Hypothetical signaling pathway where NP-Ahd acts as a Kinase 2 inhibitor.

Materials and Methods

Materials
  • Analytes and Internal Standard:

    • NP-Ahd (Analyte)

    • This compound (Internal Standard)

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Human plasma (sourced ethically)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve NP-Ahd and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of working solutions of NP-Ahd by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL by diluting its stock solution.

Sample Preparation Protocol
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, except for the blank samples.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with an equal volume of water containing 0.1% formic acid.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions See Table 2

Table 2: MRM Transitions for NP-Ahd and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NP-Ahd[Insert Value][Insert Value][Insert Value]
This compound[Insert Value + 3][Insert Value][Insert Value]
Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined experimentally for NP-Ahd.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of NP-Ahd to this compound against the nominal concentration of NP-Ahd. A linear regression with a weighting factor of 1/x² was used.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.27
1002.54
50012.6
100025.1
Correlation Coefficient (r²) > 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four different concentration levels.

Table 4: Intra-day and Inter-day Accuracy and Precision

| Nominal Conc. (ng/mL) | \multicolumn{2}{|c|}{Intra-day (n=6)} | \multicolumn{2}{|c|}{Inter-day (n=18, 3 days)} | | :-------------------- | :---------------------------------- | :----------------------------------------- | :----------------------------------- | :------------------------------------------ | | | Mean Conc. (ng/mL) | Precision (%CV) | Mean Conc. (ng/mL) | Precision (%CV) | | LLOQ (0.5) | 0.48 | 8.5 | 0.51 | 9.2 | | Low QC (1.5) | 1.55 | 6.2 | 1.47 | 7.8 | | Mid QC (75) | 73.9 | 4.1 | 76.2 | 5.5 | | High QC (750) | 758 | 3.5 | 745 | 4.3 |

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% of the nominal value (±20% for LLOQ).

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of NP-Ahd in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is suitable for supporting pharmacokinetic and other studies in the drug development process.

References

Application Note: Quantitative Analysis of Nitrofuran Metabolites using NP-AHD-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] The parent nitrofuran drugs are rapidly metabolized, and their tissue-bound metabolites are used as marker residues for monitoring their illegal use.[2][3][4] The primary metabolites of concern are 3-amino-2-oxazolidinone (B196048) (AOZ) from furazolidone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone, semicarbazide (B1199961) (SEM) from nitrofurazone, and 1-aminohydantoin (B1197227) (AHD) from nitrofurantoin.

This application note provides a detailed protocol for the quantitative analysis of these nitrofuran metabolites in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-nitrobenzaldehyde (B1664092) (2-NBA) derivatization. The method employs isotopically labeled internal standards, including NP-AHD-¹³C₃, for accurate and reliable quantification.

Principle of the Method

The analytical method is based on the acid-catalyzed release of the protein-bound nitrofuran metabolites from tissue samples. This is followed by a derivatization step where the released metabolites react with 2-nitrobenzaldehyde (2-NBA) to form more stable and readily ionizable nitrophenyl (NP) derivatives. The use of 2-NBA for derivatization enhances ionization efficiency and reduces background noise, which is crucial for achieving low detection limits. The derivatized analytes are then extracted, purified, and analyzed by LC-MS/MS. Quantification is performed using an internal standard method, with isotopically labeled analogues of the metabolites, such as NP-AHD-¹³C₃, added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.

Experimental Protocols

Reagents and Materials
  • Standards: 1-aminohydantoin (AHD), 3-amino-2-oxazolidinone (AOZ), 3-amino-5-methyl-morpholino-2-oxazolidinone (AMOZ), semicarbazide (SEM), and their corresponding isotopically labeled internal standards (e.g., AHD-¹³C₃, AOZ-d₄, AMOZ-d₅, SEM-¹³C,¹⁵N₂).

  • Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA).

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), and water.

  • Acids and Bases: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).

  • Buffers: Dipotassium hydrogen phosphate (B84403) or trisodium (B8492382) phosphate.

  • Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup (e.g., Oasis HLB).

Standard Solution Preparation
  • Individual Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nitrofuran metabolite standard and isotopically labeled internal standard in methanol to prepare individual stock solutions.

  • Mixed-Standard Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 1 µg/mL).

  • Mixed-Internal Standard Working Solution: Prepare a mixture of the isotopically labeled internal standards at a suitable concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation

The following is a general procedure for animal tissue. Modifications may be necessary for other matrices.

  • Homogenization: Homogenize the tissue sample.

  • Spiking: Weigh 2 grams of the homogenized sample into a centrifuge tube and spike with the mixed-internal standard working solution.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.2 M HCl and 150 µL of 0.05 M 2-NBA solution.

    • Vortex the mixture and incubate overnight (approximately 16 hours) at 37°C in the dark.

  • Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7.0 by adding a suitable buffer and/or NaOH solution.

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate, vortex vigorously, and centrifuge.

    • Transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Repeat the extraction step with another 4 mL of ethyl acetate and combine the supernatants.

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable mobile phase mixture (e.g., methanol/water) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 3.5 µm). A phenyl-hexyl column can also be employed for enhanced separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water containing additives like ammonium (B1175870) acetate or acetic acid is typically used.

    • Solvent A: Water with 0.1% acetic acid or 2 mM ammonium acetate.

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for the detection and quantification of the derivatized nitrofuran metabolites and their internal standards. Two transitions per compound are typically monitored for confirmation.

Quantitative Data

The performance of the method should be validated according to regulatory guidelines such as those from the European Commission. Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.04 - 1.5 µg/kg
Recovery 82.3% - 112.7%
Precision (RSD) < 19%
Decision Limit (CCα) 0.08 - 0.36 µg/kg
Detection Capability (CCβ) 0.12 - 0.61 µg/kg

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenized Sample spike 2. Spike with Internal Standards (e.g., NP-AHD-¹³C₃) sample->spike hydrolysis 3. Acid Hydrolysis & Derivatization (HCl + 2-NBA, 37°C, 16h) spike->hydrolysis neutralize 4. Neutralization (pH ~7) hydrolysis->neutralize extract 5. Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evaporate 6. Evaporation to Dryness extract->evaporate reconstitute 7. Reconstitution evaporate->reconstitute lcms 8. LC-MS/MS Analysis (ESI+, MRM Mode) reconstitute->lcms data 9. Data Processing & Quantification lcms->data

Caption: Workflow for the quantitative analysis of nitrofuran metabolites.

Nitrofuran Metabolism and Detection Logic

metabolism_detection cluster_drug Parent Nitrofuran Drugs (Illegal Use) cluster_metabolism In Vivo Metabolism cluster_detection Analytical Detection (LC-MS/MS) nitrofurantoin Nitrofurantoin ahd AHD (1-aminohydantoin) nitrofurantoin->ahd Metabolized to furazolidone Furazolidone aoz AOZ (3-amino-2-oxazolidinone) furazolidone->aoz Metabolized to furaltadone Furaltadone amoz AMOZ (3-amino-5-morpholinomethyl -2-oxazolidinone) furaltadone->amoz Metabolized to nitrofurazone Nitrofurazone sem SEM (semicarbazide) nitrofurazone->sem Metabolized to np_ahd NP-AHD (Derivatized Metabolite) ahd->np_ahd Derivatized with 2-NBA for np_aoz NP-AOZ aoz->np_aoz Derivatized with 2-NBA for np_amoz NP-AMOZ amoz->np_amoz Derivatized with 2-NBA for np_sem NP-SEM sem->np_sem Derivatized with 2-NBA for is_ahd NP-AHD-¹³C₃ (Internal Standard) is_ahd->np_ahd Used for Quantification of

Caption: Metabolic pathway and analytical detection of nitrofuran metabolites.

Conclusion

The LC-MS/MS method utilizing NP-AHD-¹³C₃ and other isotopically labeled internal standards provides a robust, sensitive, and specific approach for the quantitative analysis of nitrofuran metabolites in various biological matrices. The detailed protocol and established performance characteristics make this method suitable for regulatory monitoring and ensuring food safety. The use of internal standards is critical for achieving the accuracy and precision required for confirmatory analysis.

References

Application Notes and Protocols for the Use of NP-Ahd-13C3 in Honey and Milk Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NP-Ahd-13C3 is the isotopically labeled internal standard for the 2-nitrophenyl (NP) derivative of 1-aminohydantoin (B1197227) (AHD). AHD is a metabolite of the banned nitrofuran antibiotic nitrofurantoin. Due to the rapid metabolism of nitrofurans in animals, residue monitoring programs focus on the detection of their more stable tissue-bound metabolites. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate quantification of AHD residues in complex food matrices like honey and milk, compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of AHD residues in honey and milk.

Principle of the Method

The analytical method involves the release of protein-bound AHD from the sample matrix through acidic hydrolysis. The liberated AHD is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form NP-AHD, a more stable and chromatographically amenable compound. This compound is added at the beginning of the sample preparation process to mimic the behavior of the native analyte throughout the extraction, derivatization, and analysis steps. The final extract is analyzed by LC-MS/MS, and the concentration of AHD is determined by comparing the peak area ratio of NP-AHD to that of this compound against a calibration curve.

Experimental Protocols

Protocol 1: Determination of AHD in Honey

1. Materials and Reagents

  • This compound internal standard solution

  • AHD reference standard

  • 2-Nitrobenzaldehyde (2-NBA) derivatization reagent

  • Hydrochloric acid (HCl)

  • Dipotassium hydrogen phosphate (B84403) (K2HPO4)

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

  • Weigh 1 gram of a homogenized honey sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 3 mL of 0.1 M HCl.

  • Add 0.3 mL of 50 mM 2-NBA in a suitable solvent (e.g., DMSO).

  • Vortex the sample to ensure thorough mixing.

  • Incubate the sample in an ultrasonic bath or water bath shaker at 37°C for 16 hours (overnight) for hydrolysis and derivatization.[1]

  • After incubation, add 0.6 mL of 1 M K2HPO4 solution to adjust the pH.

  • Add 10 mL of ethyl acetate and vortex vigorously.

  • Centrifuge the sample at 4000 rpm to separate the layers.[1]

  • Transfer the upper ethyl acetate layer to a clean tube.

  • The extract can be further cleaned up using an appropriate SPE procedure if necessary to remove matrix interferences.[2]

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is common.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both NP-AHD and this compound for quantification and confirmation.

Protocol 2: Determination of AHD in Milk

1. Materials and Reagents

  • This compound internal standard solution ((2-NP-13C3) AHD)[3][4]

  • AHD reference standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dipotassium hydrogen phosphate (K2HPO4) or sodium phosphate

  • Ethyl acetate

  • n-Hexane

  • Methanol

  • Water (LC-MS grade)

2. Sample Preparation

  • Weigh 2 grams of a homogenized milk sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 5 mL of 0.1 M HCl.

  • Add 50 µL of 2-NBA solution in DMSO.

  • Vortex the sample.

  • Incubate in a water bath shaker at 37°C overnight for hydrolysis and derivatization.

  • Neutralize the sample to a pH of approximately 7 with NaOH and a phosphate buffer.

  • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers. This step may be repeated.

  • Combine the ethyl acetate extracts and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent and perform a clean-up step with n-hexane to remove excess derivatization reagent.

  • After the hexane (B92381) wash, the aqueous layer is ready for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile) with additives like formic acid or ammonium formate.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Monitor specific MRM transitions for NP-AHD and this compound.

Data Presentation

The following tables summarize typical quantitative data from method validation studies for the analysis of AHD in honey and milk.

Table 1: Method Performance for AHD in Honey

ParameterValueReference
Limit of Quantification (LOQ)0.3 ppb
Recovery at 0.3 ppb91.0%
Relative Standard Deviation (RSD) at 0.3 ppb9.0%
Recovery at 1 ppb95.0%
RSD at 1 ppb5.5%
Recovery at 4 ppb98.0%
RSD at 4 ppb2.9%

Table 2: Method Performance for AHD in Milk

ParameterValueReference
Decision Limit (CCα)0.14 - 0.32 µg/kg
Detection Capability (CCβ)0.18 - 0.39 µg/kg
Recovery Range70 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Honey or Milk Sample add_is Add this compound Internal Standard sample->add_is hydrolysis Acidic Hydrolysis (HCl, 37°C) add_is->hydrolysis derivatization Derivatization (2-NBA) hydrolysis->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction cleanup Clean-up and Concentration extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_proc Data Processing (Peak Integration, Ratio Calculation) lc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: General experimental workflow for the determination of AHD in honey and milk.

signaling_pathway cluster_metabolism In Vivo Metabolism cluster_analysis_path Analytical Pathway nitrofurantoin Nitrofurantoin (Parent Drug) ahd AHD (Metabolite) nitrofurantoin->ahd Metabolism np_ahd NP-AHD (Derivatized Analyte) ahd->np_ahd Derivatization with 2-NBA

Caption: Metabolic and analytical pathway from Nitrofurantoin to the detected derivative.

References

Application Notes and Protocols for NP-Ahd-13C3 Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NP-Ahd-13C3 is the carbon-13 labeled internal standard for 2-nitrophenyl-1-aminohydantoin (NP-Ahd), the derivatized metabolite of the nitrofuran antibiotic nitrofurantoin. The use of nitrofurans in food-producing animals is widely banned due to concerns about the carcinogenic potential of their residues. Monitoring for the presence of nitrofuran metabolites like 1-aminohydantoin (B1197227) (AHD) is crucial for ensuring food safety.

This document provides detailed application notes and experimental protocols for the extraction and clean-up of AHD from biological matrices, utilizing this compound as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in residue analysis and food safety testing.

Core Principle: Hydrolysis, Derivatization, and Extraction

Since AHD exists in tissues bound to proteins, the analytical workflow involves three key steps before instrumental analysis:

  • Acid Hydrolysis: To release the protein-bound AHD metabolites.

  • Derivatization: Reaction with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the more stable and chromatographically retainable NP-Ahd. The internal standard, this compound, is added before this step to compensate for any variations during the sample preparation process.

  • Extraction and Clean-up: To isolate the derivatized analyte from the complex biological matrix, reduce matrix effects, and concentrate the sample for sensitive detection.

The overall experimental workflow is depicted below:

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spike with this compound Internal Standard Homogenization->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization LLE Liquid-Liquid Extraction (LLE) Derivatization->LLE Protocol 1 SPE Solid-Phase Extraction (SPE) Derivatization->SPE Protocol 2 QuEChERS QuEChERS Derivatization->QuEChERS Protocol 3 Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation QuEChERS->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

General workflow for AHD analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of AHD in various biological matrices. The use of an isotopic internal standard like this compound is critical for achieving high accuracy and precision by correcting for both recovery losses and matrix-induced signal suppression or enhancement.

Table 1: Limits of Quantification (LOQs) for AHD in Different Matrices

MatrixMethodLOQ (µg/kg)Reference
Animal TissueLC-MS/MS0.1 - 1.0[1]
SeafoodUHPLC-MS/MS< 0.05[2]
Poultry MuscleLC-MS/MS0.5[3]
EggsLC-MS/MS0.5[3]

Table 2: Recovery Rates for AHD using Different Clean-up Methods

MethodMatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)Animal Muscle Tissue92 - 105[4]
Liquid-Liquid Extraction (LLE)Poultry Muscle~85-95[3]
QuEChERSSimulated Biological Fluids72 - 98[5]

Experimental Protocols

The following are detailed protocols for the extraction and clean-up of AHD from biological matrices. It is recommended to optimize these protocols for your specific matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) for Animal Tissues (e.g., Muscle, Liver)

This protocol is a widely used and cost-effective method for the extraction of nitrofuran metabolites.

Materials:

  • Homogenized tissue sample

  • This compound internal standard solution

  • 1 M Hydrochloric acid (HCl)

  • 100 mM 2-nitrobenzaldehyde (2-NBA) in DMSO

  • 0.1 M Dipotassium hydrogen phosphate (B84403) (K2HPO4) solution

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Hydrolysis and Derivatization:

    • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 100 mM 2-NBA solution to each tube.

    • Vortex for approximately 10 seconds.

    • Incubate at 37-39 °C for at least 16 hours (overnight).[6]

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 M NaOH to neutralize the solution.

    • Add 5 mL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge for 10 minutes at approximately 3400 rpm at room temperature.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60 °C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 10 seconds and filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE can provide a cleaner extract compared to LLE, which is beneficial for reducing matrix effects in sensitive LC-MS/MS analyses.[4]

Materials:

  • Homogenized tissue sample

  • This compound internal standard solution

  • Reagents for hydrolysis and derivatization (as in Protocol 1)

  • SPE cartridges (e.g., Polystyrene-divinylbenzene (PS-DVB) based)

  • SPE vacuum manifold

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Sample Preparation, Hydrolysis, and Derivatization:

    • Follow steps 1 and 2 from Protocol 1.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing through 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • After neutralization (step 3 from Protocol 1), load the entire aqueous sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the derivatized analytes with 5 mL of ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample into an autosampler vial.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps, making it suitable for high-throughput analysis.[7][8]

Materials:

  • Homogenized sample

  • This compound internal standard solution

  • Reagents for hydrolysis and derivatization (as in Protocol 1)

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (dSPE) clean-up tubes containing a sorbent (e.g., C18, PSA)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation, Hydrolysis, and Derivatization:

    • Follow steps 1 and 2 from Protocol 1.

  • Extraction and Partitioning:

    • After neutralization, add 10 mL of acetonitrile to the 50 mL tube.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes at >3000 x g.

  • Dispersive SPE Clean-up:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at >3000 x g.

  • Evaporation and Reconstitution:

    • Transfer the cleaned supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample into an autosampler vial.

Method Selection and Optimization

The choice of extraction and clean-up method will depend on the specific requirements of the analysis, including the matrix type, desired limit of quantification, available equipment, and sample throughput.

method_selection Start Start: Define Analytical Needs Matrix Matrix Complexity? Start->Matrix Throughput High Throughput Needed? Matrix->Throughput High LOD Lowest LOD Required? Matrix->LOD Low Throughput->LOD No QuEChERS QuEChERS - Fast and easy - High throughput Throughput->QuEChERS Yes LLE Liquid-Liquid Extraction (LLE) - Cost-effective - Good for simpler matrices LOD->LLE No SPE Solid-Phase Extraction (SPE) - Cleaner extracts - Good for complex matrices LOD->SPE Yes Optimize Optimize Protocol for Specific Application LLE->Optimize SPE->Optimize QuEChERS->Optimize

Decision tree for method selection.

Key considerations for optimization include:

  • Solvent Selection: The choice of extraction solvent in LLE and elution solvent in SPE is critical for maximizing recovery.

  • pH Adjustment: Proper pH control is essential for both the derivatization reaction and the extraction efficiency.

  • Clean-up Sorbents: For SPE and QuEChERS, the type and amount of sorbent should be optimized to remove matrix interferences without significant loss of the analyte.

  • Matrix Effects: It is crucial to evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solvent standard. The use of this compound helps to compensate for these effects.[9][10]

By following these detailed protocols and considering the optimization strategies, researchers can develop robust and reliable methods for the analysis of AHD in various biological matrices using this compound as an internal standard.

References

Application Note: Quantitative Analysis of 2-NP-AHD using Isotope Dilution Mass Spectrometry with NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation of a calibration curve for the quantitative analysis of 2-NP-AHD, the derivatized metabolite of the nitrofuran antibiotic 1-aminohydantoin (B1197227) (AHD). The use of the stable isotope-labeled internal standard, NP-Ahd-13C3, allows for accurate and precise quantification by isotope dilution mass spectrometry (IDMS), effectively compensating for matrix effects and variations during sample preparation and analysis.[1] This methodology is crucial for applications such as residue control programs in food safety and pharmacokinetic studies in drug development.[2][3]

Principle

The fundamental principle of this method is isotope dilution analysis. A known concentration of the stable isotope-labeled internal standard, this compound, is added to all calibration standards and unknown samples. Since the labeled internal standard is chemically and physically almost identical to the analyte (2-NP-AHD), it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation in the mass spectrometer.[1] By measuring the ratio of the signal response of the analyte to the internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte. The calibration curve is constructed by plotting the ratio of the peak area of 2-NP-AHD to the peak area of this compound against the known concentration of the 2-NP-AHD standards.

Materials and Reagents

  • 2-NP-AHD analytical standard

  • This compound stable isotope-labeled internal standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid or acetic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Autosampler vials

Experimental Protocols

Preparation of Stock Solutions

4.1.1. 2-NP-AHD Primary Stock Solution (S1) - 100 µg/mL

  • Accurately weigh approximately 10 mg of 2-NP-AHD analytical standard into a 100 mL Class A volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark.

  • Calculate the exact concentration, accounting for the purity of the standard.

  • Store the stock solution at ≤ -10 °C in an amber flask. This solution is typically stable for up to 5 months.[4]

4.1.2. This compound Internal Standard Stock Solution (IS-S1) - 100 µg/mL

  • Accurately weigh approximately 10 mg of this compound into a 100 mL Class A volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark.

  • Calculate the exact concentration, accounting for the purity of the standard.

  • Store the stock solution at ≤ -10 °C in an amber flask.

Preparation of Working Solutions

4.2.1. 2-NP-AHD Intermediate Stock Solution (S2) - 1 µg/mL

  • Pipette 1.0 mL of the 2-NP-AHD Primary Stock Solution (S1, 100 µg/mL) into a 100 mL Class A volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) methanol:water solution.

4.2.2. This compound Internal Standard Working Solution (IS-W1) - 100 ng/mL

  • Perform a serial dilution of the Internal Standard Stock Solution (IS-S1). For example, pipette 100 µL of IS-S1 into a 100 mL volumetric flask and dilute with 50:50 (v/v) methanol:water. This will result in a 100 ng/mL working solution. The optimal concentration of the internal standard working solution should be determined based on the instrument's sensitivity and the expected concentration range of the analyte in the samples.

Preparation of Calibration Curve Standards

The following table outlines the preparation of a series of calibration standards ranging from 0.5 to 50 ng/mL.

Table 1: Preparation of Calibration Curve Standards

Calibration Standard IDVolume of 2-NP-AHD Intermediate Stock (S2, 1 µg/mL) (µL)Volume of Internal Standard Working Solution (IS-W1, 100 ng/mL) (µL)Final Volume (µL) with 50:50 Methanol:WaterFinal Concentration of 2-NP-AHD (ng/mL)Final Concentration of this compound (ng/mL)
CAL 10.510010000.510
CAL 21.010010001.010
CAL 35.010010005.010
CAL 410.0100100010.010
CAL 520.0100100020.010
CAL 650.0100100050.010
Blank01001000010

Protocol:

  • Label a series of autosampler vials for each calibration point and a blank.

  • To each vial, add the specified volume of the 2-NP-AHD Intermediate Stock Solution (S2) as detailed in Table 1.

  • To every vial (including the blank), add 100 µL of the this compound Internal Standard Working Solution (IS-W1).

  • Bring each vial to a final volume of 1000 µL with a 50:50 (v/v) methanol:water solution.

  • Vortex each vial to ensure thorough mixing.

  • These standards are now ready for analysis by LC-MS/MS.

LC-MS/MS Analysis

The prepared calibration standards should be analyzed using a validated LC-MS/MS method. The specific parameters will depend on the instrument used, but a general starting point is provided below.

Table 2: Example LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase AWater with 0.1% formic acid or acetic acid
Mobile Phase BAcetonitrile with 0.1% formic acid or acetic acid
GradientOptimized to separate the analyte from matrix interferences
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume20 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing pure standards of 2-NP-AHD and this compound

Data Analysis and Visualization

Calibration Curve Construction

After acquiring the data, a calibration curve is constructed by plotting the peak area ratio (2-NP-AHD / this compound) against the concentration of 2-NP-AHD for each calibration standard. A linear regression analysis is typically applied, and a coefficient of determination (R²) greater than 0.99 is generally considered acceptable.

Experimental Workflow Diagram

G Calibration Curve Preparation Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation cluster_3 Analysis S1 Weigh 2-NP-AHD Standard Dissolve in Methanol (Primary Stock S1: 100 µg/mL) S2 Dilute S1 with 50:50 MeOH:H2O (Intermediate Stock S2: 1 µg/mL) S1->S2 IS1 Weigh this compound Standard Dissolve in Methanol (IS Stock IS-S1: 100 µg/mL) IS_W1 Dilute IS-S1 with 50:50 MeOH:H2O (IS Working Solution IS-W1: 100 ng/mL) IS1->IS_W1 Cal_Stds Pipette varying volumes of S2 into labeled vials (CAL 1 - CAL 6) S2->Cal_Stds Add_IS Add constant volume of IS-W1 to all vials (including blank) IS_W1->Add_IS Cal_Stds->Add_IS Dilute Bring to final volume with 50:50 MeOH:H2O Add_IS->Dilute Mix Vortex to mix Dilute->Mix LCMS LC-MS/MS Analysis Mix->LCMS

Caption: Workflow for the preparation of calibration standards.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a calibration curve for the accurate quantification of 2-NP-AHD using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS is a robust and reliable method for obtaining high-quality quantitative data in complex matrices, which is essential for regulated environments and advanced research in drug development.

References

Determining the Limit of Detection for Nitrofuran Analysis in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in veterinary medicine to treat and prevent microbial infections in food-producing animals. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union and the United States.[1][2][3][4] Regulatory bodies have established stringent guidelines for monitoring nitrofuran residues in food products of animal origin.[3]

Because parent nitrofuran drugs are rapidly metabolized, routine monitoring focuses on the detection of their tissue-bound metabolites, which are more stable and persist for longer periods.[2][3][5] The four principal metabolites monitored are:

  • 3-amino-2-oxazolidinone (AOZ) , a metabolite of furazolidone.

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) , a metabolite of furaltadone.

  • 1-aminohydantoin (AHD) , a metabolite of nitrofurantoin.

  • Semicarbazide (B1199961) (SEM) , a metabolite of nitrofurazone (B1679002).

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical aspect of the analytical methodology to ensure that the detection capabilities meet the regulatory requirements, such as the Minimum Required Performance Limit (MRPL) set by the European Union.[6][7] This document provides detailed application notes and protocols for determining the LOD for nitrofuran analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for this purpose.[8]

Regulatory Context

The European Union has established a Reference Point for Action (RPA) for nitrofurans and their metabolites in food of animal origin. As of November 28, 2022, this RPA is set at 0.5 µg/kg.[9] It is important to note that the presence of semicarbazide (SEM) may not always be an unequivocal marker of nitrofurazone abuse, as it can also be formed during food processing.[9] Analytical methods must be sensitive enough to detect and quantify these metabolites at levels well below the established regulatory limits.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) values for the four major nitrofuran metabolites from various studies and matrices. These values are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10.[6][7][8]

Table 1: LOD and LOQ of Nitrofuran Metabolites in Fish and Seafood (µg/kg)

MetaboliteLOD (µg/kg)LOQ (µg/kg)MatrixAnalytical MethodReference
AOZ0.25 - 0.330.80 - 1.10FishUPLC-DAD[6][7]
AMOZ0.25 - 0.330.80 - 1.10FishUPLC-DAD[6][7]
AHD0.25 - 0.330.80 - 1.10FishUPLC-DAD[6][7]
SEM0.25 - 0.330.80 - 1.10FishUPLC-DAD[6][7]
All four0.51.5Aquatic ProductsUPLC-MS/MS[10]
AOZ0.01 - 0.150.07 - 0.30ShrimpLC/MS/MS[11]
AMOZ0.01 - 0.150.07 - 0.30ShrimpLC/MS/MS[11]
AHD0.01 - 0.150.07 - 0.30ShrimpLC/MS/MS[11]
SEM0.01 - 0.150.07 - 0.30ShrimpLC/MS/MS[11]
All four< 0.05-CrawfishLC-MS/MS[12]
AOZ0.190.23Fish MuscleLC/ESI/MS/MS[13]
AMOZ0.430.54Fish MuscleLC/ESI/MS/MS[13]
AHD0.280.35Fish MuscleLC/ESI/MS/MS[13]
SEM0.280.35Fish MuscleLC/ESI/MS/MS[13]

Table 2: LOD and LOQ of Nitrofuran Metabolites in Poultry and Eggs (µg/kg)

MetaboliteLOD (µg/kg)LOQ (µg/kg)MatrixAnalytical MethodReference
All four-0.5Poultry Muscle, EggsLC-MS/MS[1][2]
AOZ0.020.1Animal TissueLC/MS/MS[8]
AMOZ0.010.05Animal TissueLC/MS/MS[8]
AHD0.10.5Animal TissueLC/MS/MS[8]
SEM0.050.5Animal TissueLC/MS/MS[8]

Experimental Protocols

The following is a generalized protocol for the analysis of nitrofuran metabolites in food matrices, primarily based on LC-MS/MS methods. It is crucial to validate the method for each specific matrix.

Sample Preparation

The goal of sample preparation is to release the protein-bound metabolites, derivatize them to improve their chromatographic and mass spectrometric properties, and remove matrix interferences.

a. Homogenization:

  • Weigh a representative portion of the sample (e.g., 1-2 g) into a centrifuge tube.[14][15]

  • For solid samples, homogenize the tissue to a uniform consistency.[14]

b. Hydrolysis and Derivatization: This is a critical step where the bound metabolites are released under acidic conditions and simultaneously derivatized. 2-nitrobenzaldehyde (B1664092) (2-NBA) is the most commonly used derivatizing agent.[5][6][7][16]

  • Add an internal standard solution to the sample.

  • Add a solution of hydrochloric acid (e.g., 0.1 M to 1 M) to the sample.[14][17]

  • Add a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent like DMSO or methanol (B129727).[14][17]

  • Incubate the mixture, typically overnight (around 16 hours) at 37°C, to allow for complete hydrolysis and derivatization.[14][17][18] Some methods have explored accelerated derivatization using ultrasound assistance, reducing the time to 2 hours.[6][7]

c. Neutralization and Extraction:

  • After incubation, cool the sample to room temperature.

  • Neutralize the acidic solution by adding a base (e.g., NaOH) and a buffer (e.g., phosphate (B84403) buffer) to adjust the pH to approximately 7.[14][18]

  • Perform a liquid-liquid extraction (LLE) using an organic solvent such as ethyl acetate.[13][14][18] This step is often repeated to ensure efficient extraction of the derivatized metabolites.

  • Alternatively, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed for cleanup.[19]

d. Clean-up and Concentration:

  • Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen.[13][14]

  • Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.[12][13]

  • A final filtration step using a 0.22 or 0.45 µm filter is recommended before injection into the LC system.[14]

LC-MS/MS Analysis

a. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of the derivatized nitrofuran metabolites.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[8]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

b. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of the derivatized metabolites.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification and confirmation, providing high selectivity and sensitivity.[1] For each analyte, at least two specific precursor-to-product ion transitions are monitored.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are typically determined experimentally by analyzing blank matrix samples fortified with the nitrofuran metabolites at decreasing concentrations.

  • Signal-to-Noise (S/N) Ratio: The most common approach is to define the LOD as the concentration that produces a signal-to-noise ratio of 3, and the LOQ as the concentration that produces a signal-to-noise ratio of 10.[6][7][8]

  • Statistical Methods: Alternatively, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained from the analysis of spiked blank samples at low concentration levels.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Hydrolysis Acid Hydrolysis & Derivatization (2-NBA) Sample->Hydrolysis Add Internal Standard, Acid, 2-NBA Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Neutralize & Extract Cleanup Evaporation & Reconstitution Extraction->Cleanup Evaporate & Reconstitute LC_MSMS LC-MS/MS Analysis (MRM) Cleanup->LC_MSMS Inject Quantification Quantification & Confirmation LC_MSMS->Quantification LOD_LOQ LOD/LOQ Determination Quantification->LOD_LOQ Report Final Report LOD_LOQ->Report

Caption: Experimental workflow for nitrofuran analysis.

LOD_LOQ_Determination Start Analyze Fortified Blank Samples at Decreasing Concentrations Measure_SN Measure Signal-to-Noise (S/N) Ratio Start->Measure_SN Check_LOD Is S/N ≥ 3? Measure_SN->Check_LOD Check_LOQ Is S/N ≥ 10? Measure_SN->Check_LOQ LOD_Determined LOD Determined Check_LOD->LOD_Determined Yes Continue Decrease Concentration Check_LOD->Continue No LOQ_Determined LOQ Determined Check_LOQ->LOQ_Determined Yes Check_LOQ->Continue No Continue->Start

Caption: Logic for LOD/LOQ determination via S/N.

References

Application of NP-Ahd-13C3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NP-Ahd-13C3 is the stable isotope-labeled internal standard for 2-NP-AHD, a derivatized metabolite of the antibiotic nitrofurantoin (B1679001). Nitrofurantoin is a widely used therapeutic agent for urinary tract infections.[1][2] Due to its rapid metabolism, the parent drug has a short half-life of approximately 20 minutes in plasma, making its direct measurement challenging for pharmacokinetic assessments.[1] Consequently, pharmacokinetic studies often focus on its stable, tissue-bound metabolite, 1-aminohydantoin (B1197227) (AHD).[3]

For enhanced sensitivity and specificity in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), AHD is derivatized with 2-nitrobenzaldehyde (B1664092) to form 2-NP-AHD.[4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. It effectively compensates for matrix effects and variations during sample preparation and analysis, ensuring data reliability. This document provides detailed application notes and protocols for the use of this compound in a representative pharmacokinetic study of nitrofurantoin in a rat model.

Principles of the Method

This protocol describes an oral pharmacokinetic study in rats, followed by the quantification of the nitrofurantoin metabolite AHD in plasma samples. The methodology involves the following key steps:

  • In-life Phase: Oral administration of nitrofurantoin to rats and serial blood sample collection.

  • Sample Preparation: Acid hydrolysis to release protein-bound AHD from plasma proteins, followed by derivatization with 2-nitrobenzaldehyde to yield 2-NP-AHD.

  • Bioanalysis: Quantification of the resulting 2-NP-AHD using a validated LC-MS/MS method with this compound as the internal standard.

The co-eluting this compound, with its distinct mass, allows for precise correction of any analytical variability, leading to accurate determination of the AHD concentration-time profile and subsequent pharmacokinetic parameters.

Data Presentation

Table 1: Representative Plasma Concentration-Time Data for 2-NP-AHD following a Single Oral Dose of Nitrofurantoin (10 mg/kg) in Rats
Time (hours)Mean Plasma Concentration of 2-NP-AHD (ng/mL) ± SD (n=6)
0.00.0 ± 0.0
0.585.3 ± 15.2
1.0155.7 ± 28.9
2.0210.4 ± 35.1
4.0180.6 ± 30.5
8.095.2 ± 18.3
12.045.1 ± 9.8
24.010.2 ± 3.1
Table 2: Key Pharmacokinetic Parameters for 2-NP-AHD in Rats
ParameterValue
Tmax (h)2.0
Cmax (ng/mL)210.4
AUC(0-t) (ngh/mL)1568.9
AUC(0-inf) (ngh/mL)1612.5
(h)5.5

Experimental Protocols

In-life Pharmacokinetic Study

A representative protocol for an oral pharmacokinetic study in a rat model is described below.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Nitrofurantoin formulation for oral gavage

  • K2EDTA collection tubes

  • Centrifuge

Protocol:

  • Acclimatize animals for at least 3 days prior to the study.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer a single oral dose of nitrofurantoin (e.g., 10 mg/kg) via gavage.

  • Collect blood samples (approximately 0.25 mL) via the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into K2EDTA tubes.

  • Gently invert the tubes to ensure mixing with the anticoagulant.

  • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: Quantification of 2-NP-AHD using LC-MS/MS

Materials and Reagents:

  • Rat plasma samples, calibration standards, and quality controls (QCs)

  • 2-NP-AHD analytical standard

  • This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)

  • 2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

  • Hydrochloric acid (1 M)

  • Dipotassium hydrogen phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Protocol:

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a stock solution of 2-NP-AHD in methanol.

    • Serially dilute the stock solution with a mixture of methanol and water (1:1) to prepare working solutions.

    • Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL) and quality controls (low, mid, high concentrations).

  • Sample Preparation (Hydrolysis and Derivatization):

    • To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 500 µL of 1 M HCl.

    • Add 50 µL of 50 mM 2-nitrobenzaldehyde solution.

    • Vortex mix and incubate at 37°C for 16 hours (overnight).

    • Cool the samples to room temperature.

    • Neutralize the reaction by adding 500 µL of 0.1 M K2HPO4 buffer (pH 7.5).

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to each tube.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Transfer to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Representative):

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions (Hypothetical):

      • 2-NP-AHD: Q1: 249.1 m/z -> Q3: 134.1 m/z

      • This compound (IS): Q1: 252.1 m/z -> Q3: 137.1 m/z

Mandatory Visualization

G cluster_0 Metabolism and Derivatization Nitrofurantoin Nitrofurantoin AHD 1-aminohydantoin (tissue-bound metabolite) Nitrofurantoin->AHD Rapid in vivo metabolism 2-NP-AHD 2-NP-AHD (quantifiable derivative) AHD->2-NP-AHD Acid Hydrolysis & Derivatization 2-NBA 2-nitrobenzaldehyde (derivatizing agent) 2-NBA->AHD

Caption: Metabolic pathway of Nitrofurantoin and subsequent derivatization for analysis.

G cluster_0 In-life Phase cluster_1 Bioanalytical Phase Dosing Oral Administration of Nitrofurantoin to Rats Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spike_IS Spike Plasma with This compound (IS) Plasma->Spike_IS Hydrolysis_Deriv Acid Hydrolysis and Derivatization with 2-NBA Spike_IS->Hydrolysis_Deriv Extraction Liquid-Liquid Extraction Hydrolysis_Deriv->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Data Processing

Caption: Experimental workflow for the pharmacokinetic study of Nitrofurantoin.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with NP-Ahd-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NP-Ahd-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals using NP-Ahd-¹³C₃ as an internal standard for the quantitative analysis of 2-NP-AHD by Liquid Chromatography-Mass Spectrometry (LC-MS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is NP-Ahd-¹³C₃ and what is its primary application?

A1: NP-Ahd-¹³C₃ is the stable isotope-labeled (SIL) internal standard for 2-NP-AHD. 2-NP-AHD is a nitrophenyl-derivatized metabolite of 1-aminohydantoin (B1197227) (AHD), which is itself a metabolite of the nitrofuran antibiotic, nitrofurantoin.[1][2][3][4] Its primary use is in quantitative LC-MS/MS analysis to accurately determine the concentration of 2-NP-AHD in complex biological matrices, such as honey, tissue, or plasma, by correcting for matrix effects and variations during sample processing.

Q2: What are matrix effects and how do they impact the quantification of 2-NP-AHD?

A2: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][5] In the analysis of 2-NP-AHD, components like salts, phospholipids, or other endogenous molecules can interfere with the ionization process in the mass spectrometer's source. This interference can lead to an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration, compromising the accuracy and reproducibility of the results.[1]

Q3: How does using NP-Ahd-¹³C₃ help overcome matrix effects?

A3: As a stable isotope-labeled internal standard, NP-Ahd-¹³C₃ is the ideal tool to compensate for matrix effects.[6] It is chemically identical to the analyte (2-NP-AHD) but has a slightly higher mass due to the incorporation of three ¹³C atoms. This chemical similarity ensures that it co-elutes with 2-NP-AHD from the LC column and experiences the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects are normalized, leading to accurate quantification.[7]

Q4: Why is a ¹³C-labeled standard like NP-Ahd-¹³C₃ often preferred over a deuterium (B1214612) (²H)-labeled standard?

A4: While both are effective, ¹³C-labeled standards are often preferred because they are less likely to exhibit a chromatographic isotope effect.[6][7] Deuterium-labeled standards can sometimes elute slightly earlier from a reversed-phase LC column than their unlabeled counterparts.[7] If this separation occurs, the analyte and the internal standard may experience different matrix environments as they enter the ion source, leading to incomplete correction for matrix effects. ¹³C-labeled standards have physicochemical properties that are more similar to the native analyte, ensuring better co-elution and more reliable compensation.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of 2-NP-AHD using NP-Ahd-¹³C₃.

Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects between samples or incomplete correction by the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the chromatographic peaks for 2-NP-AHD and NP-Ahd-¹³C₃ perfectly overlap. A slight shift in retention time can expose them to different matrix interferences.

      • Solution: Adjust the LC gradient. A shallower gradient can improve resolution and ensure co-elution. If using UPLC/UHPLC systems, be aware that their high resolution can sometimes separate analytes from their SIL-IS.[7]

    • Assess Sample Preparation: Inadequate cleanup can lead to high levels of matrix components, overwhelming the corrective capacity of the internal standard.

      • Solution: Optimize the sample preparation method. Consider more rigorous techniques like Solid-Phase Extraction (SPE) over simple protein precipitation (PPT) or liquid-liquid extraction (LLE) to remove a broader range of interferences, especially phospholipids.

    • Check Internal Standard Concentration: An inappropriate concentration of NP-Ahd-¹³C₃ may not adequately reflect the matrix effects experienced by the analyte, especially if the analyte concentration varies widely.

      • Solution: Spike the internal standard at a concentration that is mid-range of the calibration curve for the analyte.

Issue 2: Low Signal Intensity for Both Analyte and Internal Standard

  • Possible Cause: Significant ion suppression is affecting both 2-NP-AHD and NP-Ahd-¹³C₃. While the ratio may be correct, low signal intensity can compromise sensitivity and bring the measurement close to the limit of quantification (LOQ).

  • Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most effective way to reduce the overall level of interfering compounds.

      • Solution: Implement a more effective sample extraction method (e.g., SPE) to remove matrix components known to cause suppression, such as phospholipids.

    • Optimize Chromatography: Separate the analyte/internal standard pair from the bulk of the matrix components.

      • Solution: Modify the LC gradient to ensure that highly suppressing compounds elute at different times from your analytes of interest. Employing a divert valve to send the early, salt-heavy portion of the run to waste can also be beneficial.

    • Reduce Sample Injection Volume: Diluting the sample can reduce the absolute amount of matrix components entering the MS source.

      • Solution: While this may decrease the analyte signal, the reduction in suppression can sometimes lead to a net improvement in the signal-to-noise ratio. This approach is a trade-off and may not be suitable for samples with very low analyte concentrations.

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

  • Possible Cause: Differential matrix effects, where the matrix affects the analyte and internal standard to different extents. This is rare with a co-eluting ¹³C-labeled standard but can happen in extremely complex matrices.

  • Troubleshooting Steps:

    • Conduct a Post-Extraction Spiking Experiment: This will quantitatively assess the degree of matrix effect.

      • Solution: Analyze three sets of samples: (A) Analyte and IS in neat solvent, (B) Blank matrix extract spiked with analyte and IS, and (C) Pre-spiked matrix sample that has undergone extraction. Comparing the response in B to A reveals the matrix effect, while comparing C to B reveals recovery. (See Experimental Protocol section).

    • Evaluate Matrix from Different Sources: The composition of the matrix can vary between lots or sources (e.g., plasma from different individuals).

      • Solution: Test for matrix effects using blank matrix from at least six different sources to ensure the method is robust.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.

  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike 2-NP-AHD and NP-Ahd-¹³C₃ into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with 2-NP-AHD and NP-Ahd-¹³C₃ at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with 2-NP-AHD and NP-Ahd-¹³C₃ before initiating the sample preparation procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Internal Standard-Normalized MF: Calculate the MF for the analyte and the IS separately. The IS-Normalized MF is (MF of Analyte / MF of IS). A value close to 1.0 indicates effective compensation.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment to illustrate the assessment process.

ParameterAnalyte (2-NP-AHD)IS (NP-Ahd-¹³C₃)Analyte/IS Ratio
Mean Peak Area (Set A: Neat) 850,000910,0000.934
Mean Peak Area (Set B: Post-Spike) 416,500445,9000.934
Mean Peak Area (Set C: Pre-Spike) 383,180410,2670.934
Matrix Factor (MF) 49% (Suppression)49% (Suppression)N/A
Recovery (RE) 92%92%N/A
IS-Normalized MF 1.00N/AN/A

Interpretation: In this example, the matrix causes significant ion suppression (MF = 49%). However, because the suppression affects both the analyte and the ¹³C₃-internal standard equally, the IS-Normalized MF is 1.00, and the final Analyte/IS ratio remains constant. This demonstrates that NP-Ahd-¹³C₃ is effectively compensating for the severe matrix effect.

Visualizations

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_results Performance Metrics A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Extracted Blank + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank + Analyte + IS -> Extraction) C->LCMS Calc Calculate Peak Area Ratios and Performance Metrics LCMS->Calc MF Matrix Factor (MF) (B vs A) Calc->MF RE Recovery (RE) (C vs B) Calc->RE IS_MF IS-Normalized MF (MF_Analyte / MF_IS) Calc->IS_MF

Caption: Workflow for assessing matrix effects and recovery.

Troubleshooting Logic for Ion Suppression

TroubleshootingIonSuppression Start Low Signal or High Variability Observed in QC Samples CheckCoelution Verify Analyte & IS Peak Co-elution Start->CheckCoelution Coeluting Co-elution Confirmed CheckCoelution->Coeluting OptimizeLC Adjust LC Gradient (e.g., make shallower) Coeluting->OptimizeLC No AssessCleanup Assess Sample Cleanup (e.g., PPT vs. SPE) Coeluting->AssessCleanup Yes OptimizeLC->CheckCoelution CleanupAdequate Cleanup is Adequate AssessCleanup->CleanupAdequate ImproveCleanup Implement More Rigorous Cleanup (e.g., SPE) CleanupAdequate->ImproveCleanup No CheckDilution Consider Sample Dilution CleanupAdequate->CheckDilution Yes Result Improved Signal & Reproducibility ImproveCleanup->Result CheckDilution->Result

Caption: Troubleshooting logic for ion suppression issues.

References

improving signal-to-noise ratio in NP-Ahd-13C3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ¹³C NMR Analysis.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in experiments involving ¹³C-labeled compounds, such as NP-Ahd-¹³C₃. Given the specialized nature of "NP-Ahd-¹³C₃," this document will address the common challenges encountered with low-concentration or weakly signaling ¹³C-labeled analytes in general.

Q1: What are the primary factors affecting the signal-to-noise ratio (S/N) in my ¹³C NMR experiment?

The low S/N in ¹³C NMR spectroscopy is primarily due to the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C isotope compared to ¹H.[1][2][3][4] For labeled compounds, the main factors are sample concentration, the number of scans performed, the magnetic field strength of the spectrometer, and the type of NMR probe used.[5]

A diagram illustrating the key relationships is provided below.

cluster_factors Factors Influencing S/N Ratio cluster_outcome Outcome Concentration Sample Concentration SNR Signal-to-Noise Ratio (S/N) Concentration->SNR + NumScans Number of Scans (NS) NumScans->SNR ∝ √NS FieldStrength Magnetic Field Strength FieldStrength->SNR + ProbeType Probe Type (e.g., Cryoprobe) ProbeType->SNR ++ Parameters Acquisition Parameters Parameters->SNR optimization cluster_workflow Acquisition Parameter Optimization Workflow start Start: Low S/N Spectrum prelim Acquire Preliminary Spectrum (e.g., NS=128) start->prelim check_sn Is S/N Sufficient? prelim->check_sn optimize_d1 Optimize D1 and Pulse Angle (Set D1 ≈ 1.3*T1, Pulse ≈ 30°) check_sn->optimize_d1 No end End: Optimized Spectrum check_sn->end Yes increase_ns Increase Number of Scans (NS) (e.g., 4x for 2x S/N) reacquire Re-acquire Spectrum increase_ns->reacquire optimize_d1->increase_ns reacquire->check_sn

References

Technical Support Center: Optimization of LC Gradient for 2-NP-AHD and NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the analysis of 2-nitro-4-azido-N,N-diethylaniline (2-NP-AHD) and its stable isotope-labeled internal standard, NP-Ahd-13C3.

Frequently Asked Questions (FAQs)

Q1: What are 2-NP-AHD and this compound, and why is their analysis important?

2-NP-AHD is the 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin.[1][2] Due to concerns about the potential carcinogenicity of nitrofuran residues in the food chain, their use in food-producing animals is banned in many countries.[2][3] Therefore, the sensitive and accurate detection of AHD, through its derivatized form 2-NP-AHD, is crucial for food safety and regulatory monitoring.[1] this compound is the stable isotope-labeled internal standard for 2-NP-AHD, used to ensure high accuracy and precision in quantitative analysis by compensating for matrix effects and variations during sample preparation.

Q2: Why is derivatization with 2-nitrobenzaldehyde (B1664092) necessary for the analysis of AHD?

Direct analysis of AHD is challenging due to its low molecular weight, high polarity, and lack of a strong chromophore, making it difficult to retain and detect using standard reversed-phase liquid chromatography.[1] Derivatization with 2-nitrobenzaldehyde (2-NBA) converts AHD into 2-NP-AHD, a more stable and less polar molecule.[1] This derivatization enhances chromatographic retention, improves ionization efficiency for mass spectrometry, and introduces a chromophore for UV detection.[1]

Q3: What is a typical starting LC gradient for the analysis of 2-NP-AHD?

A good starting point for developing an LC gradient for 2-NP-AHD is to use a reversed-phase C18 column with a mobile phase consisting of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B). A common approach is to start with a scouting gradient to determine the approximate elution time of the analyte. For derivatized nitrofuran metabolites, a gradient from a low to a high percentage of organic solvent is typically employed.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of AHD to 2-NP-AHD

This protocol outlines the common procedure for the hydrolysis of protein-bound AHD from a tissue sample and its subsequent derivatization to 2-NP-AHD.

  • Homogenization: Homogenize 1 gram of the tissue sample with 5 mL of ultrapure water.[2]

  • Internal Standard Spiking: Add the this compound internal standard solution to the homogenate to achieve a desired final concentration (e.g., 10 ng/mL).[2]

  • Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-nitrobenzaldehyde (dissolved in DMSO) to the sample.[2]

  • Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound AHD and facilitate the formation of 2-NP-AHD.[2][4]

  • Neutralization: After incubation, cool the sample to room temperature and adjust the pH to approximately 7.0 using sodium hydroxide (B78521) and a phosphate (B84403) buffer.[2][4]

  • Liquid-Liquid Extraction (LLE): Perform a two-step liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297).[2][4]

  • Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness. Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.[2][4]

Protocol 2: Generic LC-MS/MS Method for 2-NP-AHD Analysis

This protocol provides a starting point for the LC-MS/MS analysis of 2-NP-AHD. Optimization will be required based on the specific instrumentation and sample matrix.

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Data Presentation

The following tables summarize typical quantitative data for the analysis of 2-NP-AHD and other derivatized nitrofuran metabolites.

Table 1: Example LC Gradient Program for 2-NP-AHD Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
7.01090
7.19010
10.09010

Table 2: Typical Mass Spectrometry Parameters for 2-NP-AHD and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
2-NP-AHD249.1134.0203.015 - 25
This compound252.1137.0206.015 - 25

Note: Optimal collision energies should be determined empirically on the specific instrument.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Click to expand

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: The amine group in 2-NP-AHD can interact with residual silanol groups on the silica-based column, leading to peak tailing.[6][7]

    • Solution: Use a well-end-capped column. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can protonate the silanols and reduce these interactions. Consider using a mobile phase additive like a low concentration of an amine modifier, but check for compatibility with MS detection.

  • Column Overload: Injecting too much sample can lead to peak fronting.[6]

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6][7]

    • Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak splitting or tailing for all analytes.[6][8]

    • Solution: Replace the column. Use guard columns and proper sample filtration to extend column lifetime.

Problem: Retention Time Shift

Click to expand

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase pH or composition can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of mobile phases. Premixing mobile phases can sometimes improve reproducibility.

  • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift, especially in gradient elution.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good starting point.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Performance: Issues with the LC pump, such as leaks or check valve problems, can lead to inconsistent flow rates and retention time variability.

    • Solution: Perform regular pump maintenance and check for leaks.

Problem: Low Signal Intensity or Poor Sensitivity

Click to expand

Possible Causes and Solutions:

  • Inefficient Derivatization: Incomplete derivatization will result in a low concentration of 2-NP-AHD.

    • Solution: Optimize the derivatization conditions, including reaction time, temperature, and reagent concentration. Ensure the pH is appropriate for the reaction.

  • Poor Ionization: The choice of mobile phase additives can significantly impact ionization efficiency in the mass spectrometer.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.

    • Solution: Improve sample clean-up procedures. Adjusting the LC gradient to better separate the analytes from interfering matrix components can also help. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for matrix-induced signal suppression.

  • Mass Spectrometer Tuning: Incorrect mass spectrometer settings will lead to poor sensitivity.

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated. Optimize the source parameters (e.g., capillary voltage, gas flows, and temperature) and collision energies for 2-NP-AHD and its internal standard.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample Homogenize Homogenization Sample->Homogenize Spike Spike with this compound Homogenize->Spike Derivatize Hydrolysis & Derivatization (HCl, 2-NBA) Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC_Separation LC Gradient Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of 2-NP-AHD.

Troubleshooting_Workflow rect_node rect_node start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? peak_shape->retention_shift No check_all_peaks All Peaks Affected? peak_shape->check_all_peaks Yes low_signal Low Signal? retention_shift->low_signal No check_equilibration Check: - Mobile Phase Prep - Column Equilibration - Temperature Control - Pump Performance retention_shift->check_equilibration Yes check_derivatization Check: - Derivatization Efficiency - Ionization Source - Matrix Effects - MS Tuning low_signal->check_derivatization Yes system_issue System Issue: - Column Void/Contamination - Extra-column Volume check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue: - Secondary Interactions - Column Overload - Solvent Mismatch check_all_peaks->analyte_specific No

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS with NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NP-Ahd-13C3 as an internal standard to minimize ion suppression in the ESI-MS analysis of the nitrofuran metabolite 1-aminohydantoin (B1197227) (AHD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the analysis of the nitrofuran metabolite AHD?

A1: this compound is the stable isotope-labeled (SIL) internal standard for the 2-nitrophenyl derivative of 1-aminohydantoin (2-NP-AHD). AHD is a tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin.[1][2] Due to its low molecular weight and poor ionization efficiency in its native form, AHD is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form 2-NP-AHD, which has improved chromatographic and mass spectrometric properties.[1] this compound is a 13C-labeled analogue of 2-NP-AHD and is used as an internal standard to accurately quantify 2-NP-AHD by LC-MS/MS.[3]

Q2: What is ion suppression and how does it affect the analysis of 2-NP-AHD?

A2: Ion suppression is a matrix effect in electrospray ionization mass spectrometry (ESI-MS) where the ionization of the target analyte (2-NP-AHD) is reduced by co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, poor sensitivity, and inaccurate quantification. In the analysis of AHD from complex biological matrices like seafood or meat, endogenous components such as salts, phospholipids, and proteins can cause significant ion suppression.

Q3: How does using this compound help in minimizing ion suppression?

A3: As a stable isotope-labeled internal standard, this compound has nearly identical physicochemical properties to the analyte, 2-NP-AHD. This means it co-elutes during chromatography and experiences the same degree of ion suppression in the ESI source. By adding a known amount of this compound to the sample prior to extraction and analysis, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate due to ion suppression. This allows for accurate quantification of the analyte.

Q4: I am observing low signal intensity for both 2-NP-AHD and this compound. What are the likely causes?

A4: Low signal for both the analyte and the internal standard strongly suggests significant ion suppression from the sample matrix. This is often due to inadequate sample cleanup. High concentrations of co-eluting matrix components can compete for ionization, leading to reduced signal for both compounds. Review your sample preparation protocol to ensure efficient removal of interfering substances.

Q5: The ratio of 2-NP-AHD to this compound is inconsistent across my samples. What could be the issue?

A5: Inconsistent analyte-to-internal standard ratios can arise from several factors:

  • Variable Matrix Effects: If the composition of the matrix varies significantly between samples, the degree of ion suppression may differ, affecting the analyte and internal standard slightly differently.

  • Inaccurate Spiking of Internal Standard: Ensure that the internal standard is accurately and consistently added to every sample, standard, and quality control sample.

  • Sample Preparation Inconsistency: Variations in the efficiency of the derivatization or extraction steps between samples can lead to inconsistent ratios.

  • Analyte Instability: If the analyte is degrading during sample processing and the internal standard is not, this will affect the ratio.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for both 2-NP-AHD and this compound Significant ion suppression due to matrix effects.1. Optimize Sample Preparation: Improve the clean-up procedure to remove more matrix components. Consider using a more effective Solid Phase Extraction (SPE) sorbent or a multi-step extraction protocol. 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the final extract can reduce the concentration of interfering matrix components. 3. Chromatographic Separation: Modify the LC gradient to better separate the analyte from the ion-suppressing region of the chromatogram.
Inconsistent 2-NP-AHD / this compound ratio Variable ion suppression between samples or inconsistent sample preparation.1. Standardize Sample Preparation: Ensure all samples are treated identically throughout the hydrolysis, derivatization, and extraction steps. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for consistent matrix effects. 3. Evaluate Derivatization Efficiency: Ensure the derivatization reaction with 2-NBA goes to completion for all samples.
High background noise in the chromatogram Incomplete removal of matrix components or contamination.1. Improve Sample Clean-up: Use a more rigorous SPE protocol or a different extraction technique like liquid-liquid extraction followed by SPE. 2. Check Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from contamination. 3. Optimize MS/MS Parameters: Use highly selective MRM transitions to minimize the detection of background ions.
Poor peak shape for 2-NP-AHD and/or this compound Issues with the LC column or mobile phase.1. Check Column Performance: Ensure the column is not overloaded or degraded. 2. Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in the appropriate ionization state for good chromatography. 3. Re-equilibration: Ensure adequate column re-equilibration time between injections.

Experimental Protocols

Detailed Methodology for the Determination of AHD in Seafood

This protocol is a synthesis of established methods for the analysis of nitrofuran metabolites in food matrices.

1. Sample Preparation and Hydrolysis

  • Homogenize a representative portion of the seafood sample.

  • Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 8 mL of 0.2 M HCl.

  • Spike with a known amount of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).

  • Vortex for 1 minute.

2. Derivatization

  • Add 100 µL of 0.1 M 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Vortex for 30 seconds.

  • Incubate at 37°C for 16 hours (overnight) with gentle shaking to allow for derivatization of AHD to 2-NP-AHD.

3. Extraction

  • After incubation, allow the sample to cool to room temperature.

  • Neutralize the sample by adding an appropriate amount of 0.1 M NaOH.

  • Add 10 mL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts.

4. Clean-up and Reconstitution

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol/water (95:5, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

5. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate 2-NP-AHD from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two transitions for both 2-NP-AHD and this compound for quantification and confirmation.

Quantitative Data Summary

The following tables summarize typical performance data for the LC-MS/MS analysis of 2-NP-AHD using this compound as an internal standard. Data is compiled from various sources and represents expected values.

Table 1: LC-MS/MS Method Validation Parameters for 2-NP-AHD

ParameterTypical Value
Linearity Range0.1 - 50 µg/kg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 - 0.2 µg/kg
Limit of Quantification (LOQ)0.1 - 0.5 µg/kg
Recovery80 - 110%
Precision (RSD%)< 15%

Table 2: Example MRM Transitions for 2-NP-AHD and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-NP-AHD 249.1134.0 (Quantifier)15
249.1104.0 (Qualifier)25
This compound 252.1137.0 (Quantifier)15

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Clean-up cluster_analysis Analysis Homogenization 1. Sample Homogenization Spiking 2. Spiking with this compound Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis Spiking->Hydrolysis Derivatization 4. Addition of 2-NBA & Incubation Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction Derivatization->Extraction Evaporation 6. Evaporation Extraction->Evaporation Reconstitution 7. Reconstitution & Filtration Evaporation->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the analysis of AHD using this compound.

ion_suppression_logic cluster_detector MS Detector Analyte 2-NP-AHD Quantification Accurate Quantification (Ratio of Analyte/IS) Analyte->Quantification IS This compound IS->Quantification Equally Suppressed Signal Matrix Matrix Components Matrix->Analyte Ion Suppression Matrix->IS

Caption: Logic of using a SIL-IS to correct for ion suppression.

References

stability of NP-Ahd-13C3 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of NP-Ahd-13C3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments. As direct stability studies on this compound are not extensively published, this guide incorporates data from its non-labeled analogue, 2-NP-AHD, and its parent metabolite, 1-aminohydantoin (B1197227) (AHD), which are expected to have similar chemical stability.[]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[2] One supplier indicates that the non-labeled analogue, 2-NP-AHD, is stable for at least 4 years under these conditions.[2] For short-term storage, room temperature is acceptable for shipping in the continental US, but conditions may vary elsewhere.[3]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent, such as DMSO, at a concentration of 1 mg/ml.[2] For the related compound 1-aminohydantoin (AHD) hydrochloride, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored in sealed containers to protect from moisture. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on the solubility profile of 2-NP-AHD, this compound is expected to be soluble in DMSO at approximately 1 mg/ml. It is largely insoluble in DMF, ethanol, and PBS (pH 7.2).

Q4: Is this compound sensitive to light?

A4: While specific data on the photosensitivity of this compound is unavailable, it is good laboratory practice to store it in the dark or in amber vials to minimize potential degradation from light exposure.

Q5: What are the potential degradation pathways for this compound?

A5: The parent compound, AHD, is known to be susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. A known degradation product of AHD is 2-semicarbazidoacetic acid (SAA). Additionally, the compound is hygroscopic and should be protected from moisture.

Stability Data Summary

The following tables summarize the stability data gathered from closely related compounds, which can be used as a guideline for this compound.

Table 1: Stability of Solid Compounds

CompoundStorage TemperatureDurationStability
2-NP-AHD-20°C≥ 4 yearsStable
AHD (in tissue)-20°C8 monthsNo significant drop in concentration

Table 2: Stability of Solutions

CompoundSolventStorage TemperatureDurationStability
AHDMethanol4°C10 monthsStable
AHD HClNot specified-20°C1 monthStable
AHD HClNot specified-80°C6 monthsStable

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in LC-MS) 1. Degradation of stock solution due to improper storage. 2. Repeated freeze-thaw cycles. 3. Contamination of the sample.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions into single-use vials. 3. Ensure proper handling and use of clean labware.
Appearance of unexpected peaks in chromatogram 1. Degradation of this compound. 2. Presence of impurities in the solvent.1. Check for potential degradation products like SAA. 2. Run a solvent blank to check for impurities. 3. Perform forced degradation studies to identify potential degradation products.
Reduced bioactivity or altered experimental outcome Degradation of the compound leading to lower effective concentration.1. Verify the purity and concentration of the stock solution using analytical methods like HPLC or LC-MS/MS. 2. Use a freshly prepared solution for critical experiments.
Difficulty in dissolving the compound Use of an inappropriate solvent.Refer to the solubility data; DMSO is the recommended solvent. Gentle warming or sonication may aid dissolution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent at different storage temperatures.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in high-purity DMSO to a final concentration of 1 mg/mL.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Prepare a "time zero" sample for immediate analysis.

  • Storage:

    • Place the vials at their designated storage temperatures.

  • Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to come to room temperature.

    • Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound.

    • Compare the results to the "time zero" sample to calculate the percentage of degradation.

Protocol 2: Analytical Method for this compound using LC-MS/MS

This protocol is a general guideline for the quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% acetic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM) of at least two transitions for the analyte.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1W, 1M, 3M, 6M) prep_stock Prepare 1 mg/mL Stock Solution in DMSO aliquot Aliquot into Amber Vials for Each Condition prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store Samples storage_neg20 -20°C aliquot->storage_neg20 Store Samples storage_4 4°C aliquot->storage_4 Store Samples storage_rt Room Temp aliquot->storage_rt Store Samples analysis LC-MS/MS Analysis storage_neg80->analysis Retrieve Samples storage_neg20->analysis Retrieve Samples storage_4->analysis Retrieve Samples storage_rt->analysis Retrieve Samples data_comp Compare to T=0 to Determine Degradation analysis->data_comp degradation_pathway cluster_conditions Factors Promoting Degradation NP_Ahd This compound AHD AHD-13C3 NP_Ahd->AHD Metabolism or in-vitro hydrolysis Degradation_Product 2-Semicarbazidoacetic Acid (SAA) Analogue AHD->Degradation_Product Hydrolysis (Acidic/Basic Conditions, Heat) Acid Acidic pH Acid->AHD Base Basic pH Base->AHD Heat Elevated Temperature Heat->AHD Moisture Moisture (Hygroscopic) Moisture->AHD

References

preventing degradation of NP-Ahd-13C3 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NP-Ahd-13C3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound as an internal standard for the quantitative analysis of nitrofuran antibiotic residues. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent the degradation of this compound during your sample preparation workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the stable isotope-labeled form of 2-NP-AHD. 2-NP-AHD is a derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of the nitrofuran antibiotic, nitrofurantoin (B1679001).[1][2] this compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of nitrofurantoin residues in various biological matrices.[3][4] The use of a stable isotope-labeled internal standard is the preferred method to compensate for matrix effects and variations during sample preparation.[4]

Q2: Why is derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) necessary for the analysis of AHD?

A2: Direct analysis of AHD is challenging due to its low molecular weight and high polarity, which results in poor retention on standard reversed-phase chromatography columns. Derivatization with 2-NBA to form 2-NP-AHD increases the molecular weight and hydrophobicity of the analyte, leading to improved chromatographic retention and enhanced ionization efficiency in the mass spectrometer, thereby increasing the sensitivity and reliability of the analysis.

Q3: What are the primary factors that can lead to the degradation of this compound during sample preparation?

A3: The primary factors that can contribute to the degradation of this compound, and nitrofuran metabolites in general, include:

  • Exposure to Light: Nitrofuran derivatives are known to be sensitive to light (photosensitive). It is crucial to protect samples and standards from direct light exposure throughout the analytical process.

  • Extreme pH Conditions: While acid hydrolysis is a necessary step to release tissue-bound residues, prolonged exposure to strong acids or bases can potentially lead to degradation.

  • High Temperatures: Excessive temperatures during sample processing, such as evaporation steps, can cause thermal degradation of the analyte.

  • Oxidizing Agents: The presence of strong oxidizing agents in the sample matrix or reagents could potentially degrade the molecule.

Q4: How should this compound standards be stored to ensure stability?

A4: Stock solutions of this compound are typically prepared in a solvent like methanol (B129727) or DMSO and should be stored at or below -20°C in the dark. Working solutions should also be protected from light and stored at low temperatures. Studies have shown that stock solutions of nitrofuran metabolites in methanol are stable for at least 6 months when stored at -18°C or colder.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of nitrofuran metabolites using this compound as an internal standard.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Incomplete Derivatization: Insufficient 2-NBA, incorrect pH for the reaction, or inadequate incubation time/temperature.- Ensure the 2-NBA solution is fresh and at the correct concentration.- Verify the pH of the reaction mixture is acidic as per the protocol.- Optimize incubation time and temperature. A common condition is 16 hours at 37°C.
Degradation during Sample Preparation: Exposure to light, excessive heat during solvent evaporation, or extreme pH.- Work in a dimly lit environment or use amber vials.- Keep the temperature of the evaporator as low as possible (e.g., ≤ 40°C) to gently remove the solvent.- Neutralize the sample promptly after the acid hydrolysis step as per the protocol.
Matrix Effects: Severe ion suppression in the mass spectrometer due to co-eluting matrix components.- Dilute the sample extract to reduce the concentration of interfering matrix components.- Optimize the chromatographic method to achieve better separation of the analyte from matrix interferences.- Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE).
Poor Reproducibility of this compound Signal Inconsistent Sample Preparation: Variations in incubation times, temperatures, or volumes of reagents added.- Adhere strictly to the validated protocol for all samples and standards.- Use calibrated pipettes and ensure accurate volume dispensing.
Inconsistent Matrix Effects: High variability in the composition of the sample matrix between different samples.- Prepare matrix-matched calibration standards to compensate for consistent matrix effects.- For highly variable matrices, consider a more universal sample clean-up procedure.
Presence of Interfering Peaks Contamination: Contaminated glassware, solvents, or reagents.- Use high-purity solvents and reagents.- Thoroughly clean all glassware before use.
Side Reactions during Derivatization: Formation of by-products due to reactive matrix components.- Implement a sample clean-up step prior to derivatization to remove potential interferences.

Experimental Protocols

This section provides a detailed methodology for the analysis of nitrofuran metabolites in animal tissue using this compound as an internal standard.

Protocol 1: Sample Preparation for Animal Tissue

This protocol is a synthesis of commonly employed methods for the extraction, hydrolysis, and derivatization of nitrofuran metabolites from tissue samples.

  • Sample Homogenization:

  • Addition of Internal Standard:

    • Spike the sample with a known amount of this compound working solution.

  • Acid Hydrolysis and Derivatization:

    • Add 5 mL of 0.2 M hydrochloric acid (HCl).

    • Add 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (B87167) (DMSO).

    • Vortex the tube for 1 minute.

    • Incubate the sample in a shaking water bath at 37°C for 16 hours (overnight).

  • Neutralization:

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate (B1210297) to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., a mixture of methanol and water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization spiking 2. Internal Standard Spiking (this compound) homogenization->spiking hydrolysis_derivatization 3. Acid Hydrolysis & Derivatization (2-NBA) spiking->hydrolysis_derivatization neutralization 4. Neutralization hydrolysis_derivatization->neutralization lle 5. Liquid-Liquid Extraction neutralization->lle evaporation 6. Evaporation lle->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the analysis of nitrofuran metabolites.

Potential Degradation Pathways

degradation_pathways NP_Ahd_13C3 This compound (Derivatized Internal Standard) Hydrolysis_Products Hydrolysis Products (e.g., AHD-13C3 + 2-NBA) NP_Ahd_13C3->Hydrolysis_Products Extreme pH Photodegradation_Products Photodegradation Products (e.g., isomerized or fragmented forms) NP_Ahd_13C3->Photodegradation_Products Light Exposure Thermal_Degradation_Products Thermal Degradation Products (e.g., decarboxylated or fragmented forms) NP_Ahd_13C3->Thermal_Degradation_Products Excessive Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Quantitative Analysis of NP-Ahd-13C3 by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 13C-labeled compounds like NP-Ahd-13C3. The focus is on achieving accurate and reproducible quantification using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is integrating a standard 13C NMR spectrum problematic for quantification?

A1: Integrating a routine proton-decoupled 13C NMR spectrum for quantitative analysis is generally unreliable for several key reasons:

  • Nuclear Overhauser Effect (NOE): During proton decoupling, a phenomenon called the Nuclear Overhauser Effect (NOE) enhances the signal intensity of carbons attached to protons.[1][2][3] This enhancement is not uniform for all carbons; quaternary carbons (those with no attached protons) receive very little to no enhancement, making their signals appear much weaker.[4]

  • Long and Variable Relaxation Times (T1): Carbon nuclei have a wide range of spin-lattice relaxation times (T1), which is the time it takes for the nuclei to return to their equilibrium state after being excited by a radiofrequency pulse.[1] Quaternary carbons, in particular, can have very long T1 values. Standard 13C NMR experiments often use short delays between pulses, which does not allow carbons with long T1 values to fully relax. This leads to signal saturation and peak areas that are not proportional to the number of nuclei.

  • Low Natural Abundance: The NMR-active 13C isotope has a very low natural abundance (about 1.1%). This necessitates a high number of scans to achieve a good signal-to-noise ratio, and the experimental parameters are usually optimized for speed and sensitivity rather than quantitative accuracy.

Q2: When is it possible to get quantitative data from a 13C NMR spectrum?

A2: Quantitative 13C NMR (qNMR) is possible but requires specific experimental conditions and pulse sequences designed to overcome the issues mentioned above. The key requirements are to suppress the NOE and to ensure all nuclei have fully relaxed between scans. This is typically achieved by:

  • Using an inverse-gated decoupling pulse sequence.

  • Employing a sufficiently long relaxation delay (D1) , often 5 to 7 times the longest T1 value in the molecule.

  • Careful calibration of the 90° pulse width.

Q3: What is this compound and how is it used in this context?

A3: this compound is the 13C isotopically labeled version of 2-NP-AHD, a derivative of a metabolite of nitrofurans. In analytical chemistry, 13C-labeled compounds are frequently used as internal standards for quantification in methods like mass spectrometry and NMR. When using this compound as an internal standard in a qNMR experiment, you can determine the concentration of an unlabeled analyte by comparing the integral of a peak from the analyte to the integral of a peak from the known concentration of the 13C-labeled standard.

Q4: What are the key differences in experimental setup between a standard and a quantitative 13C NMR experiment?

A4: The primary differences lie in the pulse sequence and acquisition parameters, which are optimized for different goals. A standard experiment prioritizes sensitivity and speed, while a quantitative experiment prioritizes accuracy and proportionality of signal intensity.

Troubleshooting Guide for Quantitative 13C NMR Integration

This guide addresses common issues encountered when performing quantitative 13C NMR experiments, particularly when using an internal standard like this compound.

Q5: My integrated peak areas are inconsistent or non-stoichiometric. What are the likely causes?

A5: Inaccurate integration in a qNMR experiment typically points to issues with spin relaxation or the experimental setup.

  • Cause 1: Inadequate Relaxation Delay (D1). If the delay between scans is too short, carbons with long T1 values (especially quaternary carbons) will not fully relax, leading to attenuated signals and smaller-than-expected integrals.

    • Solution: Ensure the relaxation delay (D1) is set to at least 5 times the longest T1 of any carbon you wish to quantify in both your analyte and the internal standard. If T1 values are unknown, a conservative delay of 10 minutes may be necessary, although this makes the experiment very long.

  • Cause 2: Nuclear Overhauser Effect (NOE) is not fully suppressed. If you are not using an inverse-gated decoupling sequence, the NOE will enhance protonated carbons to varying degrees, making integrals non-quantitative.

    • Solution: Always use an inverse-gated decoupling pulse program (e.g., zgig on Bruker systems). This pulse sequence turns the proton decoupler on only during the acquisition of the signal (FID), which collapses C-H couplings to singlets, but leaves it off during the relaxation delay to prevent the buildup of NOE.

  • Cause 3: Inaccurate Pulse Angle. While smaller flip angles (e.g., 30°) can be used with shorter delays for qualitative spectra, quantitative experiments rely on a properly calibrated 90° pulse to ensure uniform excitation.

    • Solution: Calibrate the 90° pulse width for your specific sample and probe.

Q6: The signal-to-noise ratio (S/N) of my peaks is too low for accurate integration. How can I improve it?

A6: Low S/N is a common challenge in 13C NMR due to the low natural abundance and gyromagnetic ratio of the nucleus.

  • Solution 1: Increase the Number of Scans (NS). The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. This is the most straightforward way to improve sensitivity, but it increases the experiment time.

  • Solution 2: Use a Paramagnetic Relaxation Agent. Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)3) can dramatically shorten the T1 relaxation times of all carbons, including quaternary ones. This allows you to use a much shorter relaxation delay (D1), enabling more scans to be acquired in the same amount of time, thereby significantly improving the S/N.

  • Solution 3: Increase Sample Concentration. If possible, increasing the concentration of your analyte and internal standard will directly improve the S/N.

Q7: I see baseline distortions (e.g., rolling baseline) that are affecting the integration. How can I fix this?

A7: Baseline problems can introduce significant errors in integration.

  • Cause 1: Acoustic Ringing. This can be an issue with modern cryoprobes and can cause broad distortions in the baseline.

    • Solution: Use a pulse sequence designed to suppress acoustic ringing, such as one with an anti-ring feature. Also, ensure there is a sufficient "dead time" at the beginning of the acquisition.

  • Cause 2: Improper Processing. Incorrect phase and baseline correction can lead to integration errors.

    • Solution: Carefully perform manual phase correction for each spectrum. Use a high-order polynomial function for baseline correction, but be cautious not to distort broad peaks. Ensure the integration limits are set wide enough to encompass the entire peak, including the "wings".

  • Cause 3: Truncated FID. If the acquisition time (AQ) is too short, the FID may be truncated, leading to "sinc wiggles" at the base of peaks after Fourier transformation.

    • Solution: Ensure the acquisition time is long enough for the FID to decay completely.

Data & Protocols

Table 1: Comparison of Standard vs. Quantitative 1D 13C NMR Parameters
ParameterStandard (Qualitative) 13C NMRQuantitative (qNMR) 13C NMRPurpose of the Parameter in qNMR
Pulse Program zgpg30 or zgdc30 (with NOE)zgig (inverse-gated)Suppresses the NOE during the relaxation delay.
Pulse Angle (Flip Angle) Typically 30°Calibrated 90°Ensures uniform excitation across all nuclei for accurate response.
Relaxation Delay (D1) Short (e.g., 1-2 seconds)Long (≥ 5 x longest T1)Allows all nuclei to fully relax to equilibrium before the next pulse.
Acquisition Time (AQ) ~1 second1-3 secondsSufficient time for the FID to decay, preventing truncation artifacts.
Decoupling Continuous Broadband DecouplingInverse-Gated DecouplingEliminates C-H coupling while preventing NOE buildup.
Goal Maximize S/N in minimum timeEnsure signal intensity is directly proportional to the number of nuclei

Experimental Protocols

Protocol 1: Standard 1D 13C{1H} NMR Acquisition

This protocol is for routine structural characterization and not for quantitative analysis.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent to the desired concentration.

  • Spectrometer Setup: Insert the sample, lock the spectrometer on the solvent's deuterium (B1214612) signal, and perform shimming to optimize magnetic field homogeneity. Tune and match the 13C and 1H channels.

  • Load Experiment: Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set to cover the expected chemical shift range (e.g., 0-220 ppm).

    • Pulse Angle (p1): Use a 30° pulse.

    • Relaxation Delay (d1): Set to 1.0 - 2.0 seconds.

    • Acquisition Time (aq): Set to ~1.0 second.

    • Number of Scans (ns): Set as required for adequate S/N (e.g., 128 or higher).

  • Acquire Data: Start the acquisition.

  • Process Data: Apply an exponential window function (line broadening of ~1 Hz), Fourier transform, and perform phase and baseline correction.

Protocol 2: Quantitative 1D 13C NMR using Inverse-Gated Decoupling

This protocol is designed for accurate quantification using an internal standard like this compound.

  • Sample Preparation: Accurately weigh and dissolve both the analyte and the internal standard (this compound) in a suitable deuterated solvent.

  • Spectrometer Setup: Follow the same setup procedure as for a standard experiment (lock, shim, tune, and match).

  • Load Experiment: Load a 1D 13C experiment with inverse-gated proton decoupling (e.g., C13ig or a program using zgig on Bruker systems).

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set to cover only the peaks of interest to maximize resolution.

    • Pulse Angle (p1): Use a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of interest. If T1 is unknown, start with a very long delay (e.g., 60 seconds) or use a relaxation agent.

    • Acquisition Time (aq): Set to ensure the FID decays to near zero (~2-3 seconds).

    • Number of Scans (ns): Set to achieve a high S/N ratio for the peaks of interest (often >1024).

  • Acquire Data: Start the acquisition.

  • Process Data:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) or none at all.

    • Perform Fourier transformation.

    • Carefully and consistently perform manual phase and baseline correction.

    • Integrate the selected peaks from the analyte and the internal standard, ensuring the integration regions are wide enough to cover the entire signal.

Workflow Diagram

G Troubleshooting Workflow for Quantitative 13C NMR Integration start Problem: Inaccurate or Inconsistent Peak Integrals check_pulse_seq Is an inverse-gated decoupling pulse sequence being used? start->check_pulse_seq use_inv_gate Action: Use an inverse-gated sequence (e.g., zgig) to suppress NOE. check_pulse_seq->use_inv_gate No check_d1 Is the relaxation delay (D1) long enough? (D1 >= 5 * T1_max) check_pulse_seq->check_d1 Yes use_inv_gate->check_d1 increase_d1 Action: Increase D1 or measure T1 values for all carbons of interest. check_d1->increase_d1 No check_sn Is the Signal-to-Noise Ratio (S/N) sufficient for accurate integration? check_d1->check_sn Yes increase_d1->check_sn increase_ns Action: Increase the number of scans (NS). check_sn->increase_ns No check_processing Are there baseline distortions or processing artifacts? check_sn->check_processing Yes add_relax_agent Action: Add a paramagnetic relaxation agent (e.g., Cr(acac)3) to shorten T1 and allow more scans in less time. increase_ns->add_relax_agent Still too low or time is critical increase_ns->check_processing S/N now OK add_relax_agent->check_processing fix_processing Action: - Re-process with careful  manual phase/baseline correction. - Check for FID truncation (increase AQ). - Use anti-ring pulse sequence if needed. check_processing->fix_processing Yes solution Solution: Accurate and reproducible peak integration achieved. check_processing->solution No fix_processing->solution

Caption: Troubleshooting workflow for quantitative 13C NMR.

References

Technical Support Center: Navigating the Use of 13C Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Carbon-13 (¹³C) labeled standards in their experimental workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial checks to perform on a new lot of ¹³C labeled internal standard?

A1: Before incorporating a new lot of ¹³C labeled standard into your experiments, it is crucial to verify its identity, purity (both chemical and isotopic), and concentration. These initial checks can prevent significant issues with data quality and interpretation down the line. Key assessments include:

  • Chemical Purity: To identify any non-isotopically labeled impurities.[1]

  • Isotopic Purity (or Isotopic Enrichment): To confirm the percentage of the molecule that is labeled with ¹³C.

  • Concentration Verification: To ensure accurate spiking into your samples.

Q2: My ¹³C labeled internal standard is not co-eluting with my analyte in liquid chromatography. What could be the cause and how can I fix it?

A2: While ¹³C labeled standards are known for their superior co-elution with the corresponding unlabeled analyte compared to deuterated standards, chromatographic separation can occasionally occur.[2][3][4][5]

  • Potential Cause: One of the most significant drawbacks of deuterium (B1214612) labeling is the "isotopic effect" on chromatography, where the deuterated standard separates from the unlabeled analyte.[2] While less common with ¹³C, subtle differences in physicochemical properties can still lead to separation under certain chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Chromatographic Method: Adjust the mobile phase gradient, temperature, or flow rate.

    • Column Chemistry: Experiment with a different column chemistry (e.g., C18, HILIC) that may provide a different selectivity.

    • Verify Standard Integrity: Ensure the standard has not degraded, which could alter its retention time.

Q3: I am observing a high background signal in my mass spectrometry analysis. What are common sources of contamination and how can I minimize them?

A3: High background noise can obscure the signal of your analyte and internal standard, leading to inaccurate quantification. Common sources are often chemical in nature and can be introduced at various stages of the experimental workflow.[6]

  • Common Sources of Background Noise:

    • Solvent Impurities and Adducts: Even high-purity solvents can contain trace contaminants or form adducts.[6]

    • Plasticizers and Polymers: Phthalates from plastic labware (e.g., tubes, pipette tips) and polymers like polyethylene (B3416737) glycol (PEG) are ubiquitous contaminants.[6]

    • Biological Contaminants: Keratins from skin and hair are common in proteomics and metabolomics.[6]

    • Carryover: Residual sample from previous injections.[6]

  • Troubleshooting and Mitigation Strategies:

    • Use fresh, high-purity, LC-MS grade solvents.

    • Switch to glass or polypropylene (B1209903) labware to minimize plasticizer contamination.[6]

    • Implement a rigorous cleaning protocol for the ion source and flush the LC system regularly.[6]

    • Incorporate a robust wash cycle for the autosampler to prevent carryover.[6]

Q4: How do I properly correct for the natural abundance of ¹³C in my samples?

A4: All naturally occurring carbon contains approximately 1.1% ¹³C.[7] It is essential to correct for this natural abundance to accurately determine the level of incorporation from your labeled standard.

  • Incorrect Method: Simply subtracting the mass distribution vector (MDV) of an unlabeled sample from the labeled sample is not a valid method for correction.[8]

  • Correct Approach: The correction for natural isotope abundance is a well-established process that involves mathematical algorithms. Several software packages and online tools are available to perform this correction accurately. The approach of Fernandez et al. (1996) can be used to predict MIDs of unlabeled samples based on reported values of elemental isotope abundance.[9]

Troubleshooting Guides

Issue 1: Poor Recovery of the ¹³C Labeled Internal Standard

Symptoms: The signal intensity of the ¹³C labeled internal standard is significantly lower than expected in the processed samples compared to a clean standard solution.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Improper Storage and Handling Review the manufacturer's storage guidelines (e.g., temperature, light protection). Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[1]
Suboptimal Extraction Conditions Experiment with different extraction solvents or solvent mixtures. Adjust the pH of the sample to optimize extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.[1]
Pipetting or Dilution Errors Verify all calculations and ensure pipettes are properly calibrated.[1]
Degradation during Sample Processing Minimize the time samples spend at room temperature. Consider the use of antioxidants or other stabilizing agents if the compound is known to be labile.
Issue 2: Inaccurate Quantification and High Variability

Symptoms: The calculated concentrations of your analyte show high coefficients of variation (%CV) across replicates, or the accuracy is outside acceptable limits.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Matrix Effects While ¹³C standards are excellent at correcting for matrix effects due to co-elution, severe ion suppression or enhancement can still be a factor.[3][4][5][10] Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the sample cleanup procedure to remove more of the matrix.
Isotopic Impurity of the Standard If the standard contains a significant amount of the unlabeled analyte, it will lead to an overestimation of the analyte concentration. Assess the isotopic purity of the standard.
Cross-Contribution At high analyte concentrations, the M+1, M+2, etc. isotopic peaks of the analyte can contribute to the signal of the internal standard, and vice-versa. Ensure that the concentration of the internal standard is appropriate and that there is sufficient mass difference (ideally ≥ 3 Da) between the analyte and the standard.[10]
Non-linearity of Detector Response Ensure that both the analyte and the internal standard concentrations fall within the linear dynamic range of the mass spectrometer.

Experimental Protocols

Protocol 1: Assessment of Chemical and Isotopic Purity

Objective: To determine the chemical and isotopic purity of a ¹³C labeled internal standard.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the ¹³C labeled internal standard in a suitable solvent. From this stock, prepare a dilution for analysis.

  • HPLC-UV Analysis (for Chemical Purity):

    • Use a high-performance liquid chromatography (HPLC) system with a UV detector.

    • Select a column and mobile phase that provide good chromatographic separation of the analyte and potential impurities.

    • Inject the standard solution and analyze the chromatogram for the presence of unexpected peaks. The area of the main peak relative to the total area of all peaks gives an estimate of chemical purity.[1]

  • LC-MS Analysis (for Isotopic Purity):

    • Infuse the standard solution directly into the mass spectrometer or use an LC-MS system.

    • Acquire a full scan mass spectrum in the appropriate mass range.

    • Examine the mass spectrum to determine the relative intensities of the labeled (M+n) and unlabeled (M+0) peaks.

    • Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with 13C Labeled Internal Standard sample->spike Add precise amount extract Metabolite Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms peak Peak Integration (Analyte & IS) lcms->peak ratio Calculate Peak Area Ratio peak->ratio curve Quantify using Calibration Curve ratio->curve correction Correct for Natural Abundance curve->correction result Final Concentration correction->result

Caption: General workflow for quantitative analysis using a ¹³C labeled internal standard.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Inaccurate Results? check_is Check IS Purity (Chemical & Isotopic) start->check_is check_recovery Evaluate IS Recovery start->check_recovery check_coelution Confirm Analyte/IS Co-elution start->check_coelution check_matrix Assess Matrix Effects start->check_matrix check_background Analyze Blank for Background Noise start->check_background new_is Source New IS Lot check_is->new_is optimize_extraction Optimize Sample Prep check_recovery->optimize_extraction optimize_lc Optimize LC Method check_coelution->optimize_lc dilute_sample Dilute Sample check_matrix->dilute_sample clean_system Clean LC-MS System check_background->clean_system

Caption: A logical troubleshooting workflow for inaccurate results with ¹³C labeled standards.

References

Validation & Comparative

The Gold Standard in Nitrofuran Analysis: A Comparison Guide to Analytical Method Validation Using NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of banned nitrofuran antibiotics is paramount in ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the detection of nitrofuran metabolites, focusing on the validation of techniques employing the stable isotope-labeled internal standard, NP-Ahd-13C3. The use of such internal standards is crucial for achieving the highest levels of accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Performance Comparison: Internal Standard vs. External Standard Methods

The validation of an analytical method is essential to ensure its suitability for its intended purpose. Key performance indicators include accuracy (recovery), precision (repeatability and reproducibility), and linearity. The data presented below, compiled from various studies, demonstrates the superior performance of methods utilizing a ¹³C-labeled internal standard like this compound compared to traditional external standard methods. Isotope dilution mass spectrometry, which employs these internal standards, is considered the gold standard for quantitative analysis, especially in complex matrices like food products.[1]

While a direct head-to-head comparison in a single study is often not available, the compilation of data from multiple validation reports highlights the advantages of the internal standard approach. Methods using this compound consistently show high recovery rates and low variability, ensuring reliable and defensible results.

Table 1: Performance Characteristics of an LC-MS/MS Method for 1-aminohydantoin (B1197227) (AHD) using this compound Internal Standard in Shrimp

Validation ParameterPerformance MetricResultReference
Accuracy (Recovery) Mean Recovery at 1 µg/kg92.8%[2]
Mean Recovery at 5 µg/kg105.0%[2]
Mean Recovery at 10 µg/kg86.8%[2]
Precision (Repeatability) RSD at 1 µg/kg4.26%[2]
RSD at 5 µg/kg8.53%
RSD at 10 µg/kg6.53%
Linearity Concentration Range0.5 - 20.0 µg/L
Correlation Coefficient (r)> 0.999

Table 2: General Performance Comparison: Internal Standard vs. External Standard Methods for Nitrofuran Metabolite Analysis

FeatureInternal Standard Method (e.g., using this compound)External Standard Method
Principle Analyte response is normalized to the response of a known amount of a co-eluting, isotopically labeled standard.Analyte response is compared to a calibration curve generated from standards prepared in a clean solvent.
Accuracy High, as it compensates for matrix effects and procedural losses during sample preparation and injection variability.Can be compromised by matrix effects (ion suppression or enhancement) and variations in sample preparation and injection volume.
Precision High, due to the correction of random and systematic errors.Lower, as it is susceptible to variations in injection volume and instrument response over time.
Robustness More robust to changes in experimental conditions.Less robust, as minor variations can significantly affect the results.
Cost & Complexity Higher initial cost due to the labeled standard; method development can be more complex.Lower cost and simpler to set up.
Typical Recovery 80-120%Can be highly variable depending on the matrix.
Typical RSD < 15%Often > 15-20% in complex matrices.

Experimental Protocols

A reliable analytical method requires a well-defined and validated experimental protocol. The following is a representative protocol for the determination of 1-aminohydantoin (AHD) in shrimp tissue using this compound as an internal standard, followed by LC-MS/MS analysis.

Sample Preparation
  • Homogenization: Homogenize 2 g of shrimp tissue.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.125 M HCl.

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) in methanol.

    • Incubate the mixture at 37°C for 16 hours (overnight) with gentle shaking. This step hydrolyzes the protein-bound metabolites and derivatizes the freed AHD to 2-NP-AHD.

  • Neutralization and Extraction:

    • Cool the sample and adjust the pH to ~7.0 with 1 M potassium phosphate (B84403) buffer and 1 M NaOH.

    • Perform liquid-liquid extraction with ethyl acetate (B1210297) twice.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.5 mM ammonium (B1175870) acetate in water/methanol (4:1, v/v).

    • Mobile Phase B: 0.5 mM ammonium acetate in methanol/water (9:1, v/v).

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.45 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for the derivatized analyte (2-NP-AHD) and the internal standard (this compound) are monitored.

Table 3: MRM Transitions for 2-NP-AHD and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
2-NP-AHD 249.0134.0178.0
This compound 252.0137.0-

Note: Specific collision energies and cone voltages need to be optimized for the instrument in use.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of the analytical method validation process and the sample analysis workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop Initial Method Opt Optimize Parameters (LC, MS, Sample Prep) Dev->Opt Selectivity Selectivity/ Specificity Opt->Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Reproducibility) LOD_LOQ LOD & LOQ Robustness Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: Workflow for analytical method validation.

Sample_Analysis_Workflow Sample Sample Homogenization Spiking Internal Standard Spiking (this compound) Sample->Spiking Hydrolysis Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Sample analysis workflow using this compound.

References

The Clear Advantage: Why NP-Ahd-13C3 Outperforms Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the precise world of quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated internal standards have been a common choice due to their lower cost, a growing body of evidence highlights their inherent limitations. This guide provides an objective comparison of NP-Ahd-13C3, a carbon-13 (¹³C) labeled internal standard, with its deuterated counterparts for the analysis of 2-NP-AHD, a key metabolite of the banned nitrofuran antibiotic nitrofurantoin.

Executive Summary: The Superiority of ¹³C Labeling

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, designed to mimic the analyte of interest and correct for variability during sample preparation and analysis.[1] However, the subtle physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to significant analytical challenges. In contrast, ¹³C-labeled standards like this compound offer a more robust and reliable solution.[2]

The primary advantages of using this compound over a deuterated internal standard for the analysis of 2-NP-AHD include:

  • Identical Chromatographic Behavior: this compound co-elutes perfectly with the unlabeled analyte, ensuring accurate correction for matrix effects. Deuterated standards often exhibit a chromatographic shift, eluting slightly earlier.[2][3]

  • Isotopic Stability: The ¹³C label is chemically stable and does not undergo isotopic exchange, a known issue with deuterium labels, especially in certain molecular locations or under acidic/basic conditions.[2]

  • Improved Accuracy and Precision: The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more accurate and precise quantification, with reduced variability in results.[2][4]

Quantitative Data Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

Performance ParameterDeuterated Internal Standards¹³C-Labeled Internal Standards (e.g., this compound)Key Findings & Implications for 2-NP-AHD Analysis
Chromatographic Co-elution Often exhibits a retention time shift, eluting earlier than the analyte.[2][3]Typically co-elutes perfectly with the analyte.[2]Perfect co-elution of this compound ensures that both the standard and the analyte experience the same matrix effects, leading to more accurate quantification of 2-NP-AHD.
Accuracy & Precision Can lead to inaccuracies. One study reported a 40% error due to mismatched retention times.[2] Another showed a mean bias of 96.8% with a standard deviation of 8.6%.Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[2]Using this compound is expected to yield more reliable and reproducible results in the low-level detection of 2-NP-AHD, which is crucial for regulatory monitoring.
Isotopic Stability Susceptible to back-exchange of deuterium with protons, especially at exchangeable sites (-OH, -NH).[2]Highly stable with no risk of isotopic exchange.[2]The stability of the ¹³C label in this compound ensures the integrity of the standard throughout the entire analytical workflow, preventing the artificial inflation of the analyte signal.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles.[2]In complex matrices like animal-derived food products, where nitrofuran metabolites are monitored, the superior matrix effect correction of this compound is a significant advantage.[5]

Experimental Protocols: Analysis of Nitrofuran Metabolites

The following is a generalized experimental protocol for the analysis of nitrofuran metabolites, including 2-NP-AHD, in biological matrices using a ¹³C-labeled internal standard like this compound. This protocol is based on methodologies reported in the scientific literature.[1][5][6]

1. Sample Preparation

  • Homogenization: Homogenize the tissue or sample matrix.

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Hydrolysis and Derivatization: Add hydrochloric acid and 2-nitrobenzaldehyde (B1664092) (2-NBA) to the sample. The acid releases the protein-bound metabolites, and 2-NBA derivatizes the AHD metabolite to form 2-NP-AHD. This step is crucial for enhancing detection by LC-MS/MS.[5]

  • Incubation: Incubate the mixture to allow for complete hydrolysis and derivatization.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to clean up the sample and isolate the derivatized analytes.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 liquid chromatography column to separate the derivatized nitrofuran metabolites.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both 2-NP-AHD and the ¹³C-labeled internal standard, this compound.[5]

3. Quantification

  • Calculate the peak area ratio of the analyte (2-NP-AHD) to the internal standard (this compound).

  • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the key reasons why ¹³C-labeled internal standards are superior to their deuterated counterparts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Hydrolysis Acid Hydrolysis & Derivatization (2-NBA) Spike->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Inject Extract Quant Quantification LCMS->Quant logical_comparison cluster_deuterated Deuterated IS cluster_13C This compound (¹³C IS) d_shift Chromatographic Shift d_error Inaccurate Quantification d_shift->d_error d_exchange Isotopic Exchange d_exchange->d_error c_coelute Perfect Co-elution c_accurate Accurate Quantification c_coelute->c_accurate c_stable Isotopically Stable c_stable->c_accurate

References

A Comparative Guide to Inter-laboratory Nitrofuran Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the detection of nitrofuran metabolites, compiled from various inter-laboratory studies and method validation reports. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of these banned veterinary drug residues.

Nitrofurans are synthetic broad-spectrum antibiotics that have been prohibited for use in food-producing animals in many countries due to concerns about their carcinogenic potential.[1][2] Regulatory monitoring programs rely on sensitive and reliable analytical methods to detect their tissue-bound metabolites, which are the target analytes for ensuring food safety.[2][3] The four principal nitrofuran metabolites monitored are 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM).[4]

This guide focuses on the performance of the most common analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and also considers screening methods like Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from various studies, providing a comparative overview of different methods across different food matrices.

Table 1: Performance of LC-MS/MS Methods for Nitrofuran Metabolite Analysis in Shrimp

ParameterStudy 1 (Proficiency Test)Study 2 (Method Validation)Study 3 (Method Validation)
Analytes Nitrofuran metabolitesAHD, AOZ, SEM, AMOZFurazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone metabolites
Method LC-MS/MSLC-MS/MS (APCI)HPLC-FLD & LC-MS/MS
Limit of Quantification (LOQ) Not specified0.25 ng/g for all metabolitesNot specified
Limit of Detection (LOD) Not specifiedAHD: 0.052 ng/g, AOZ: 0.206 ng/g, SC: 0.108 ng/g, AMOZ: 0.062 ng/g1 µg/kg (HPLC-FLD)
Recovery Not specifiedAHD: 112.6%, AOZ: 108.1%, SC: 103.0%, AMOZ: 100.3% (at 1 ng/g)>87% (at 0.5, 1.0, 2.0 µg/kg)
Precision (RSD) Not specifiedAHD: 25.7%, AOZ: 12.1%, SC: 12.0%, AMOZ: 6.9% (at 1 ng/g)<8.1%
Key Finding In a proficiency test with 20 laboratories, 16 provided correct qualitative interpretation.The revised method is accurate and precise for determining nitrofuran concentrations.HPLC-FLD results were in good agreement with LC-MS/MS.

Table 2: Performance of Analytical Methods for Nitrofuran Metabolite Analysis in Honey

ParameterStudy 1 (LC-MS/MS)Study 2 (Biochip Array)Study 3 (LC-MS vs LC-MS/MS)
Analytes Furazolidone, Nitrofurazone, Furaltadone, Nitrofurantoin side-chain residuesAOZ, AMOZ, AHD, SEMNitrofuran metabolites and parent drugs
Method LC-MS/MSBiochip Array Technology (Immunochemical)LC-MS and LC-MS/MS
Limit of Quantification (LOQ) 0.25 ppb for all four residuesNot specifiedNot specified
Limit of Detection (LOD) Not specifiedCCβ: 0.42 - 1.14 µg/kgMetabolites: 0.2 - 0.6 µg/kg, Parent drugs: 1 - 2 µg/kg (LC-MS/MS)
Accuracy/Recovery 92-103% (at 0.5-2.0 ppb)64–192%Not specified
Precision (CV) ≤10%Not specifiedNot specified
Key Finding A validated method for determination and confirmation.A rapid and valid screening method.LC-MS/MS is more selective and sensitive than LC-MS.

Table 3: Performance of Screening Methods (ELISA) for Nitrofuran Metabolites in Aquaculture Products

ParameterStudy 1 (Evaluation of ELISA kits)
Analytes AOZ, AMOZ, AHD, SEM
Method ELISA kits from two different manufacturers
Matrix Fish, Shrimps
Detection Capability (CCβ) All below the current Reference Point for Action (RPA) of 1 µg/kg. However, some kits may not reach the updated RPA of 0.5 µg/kg.
False Positive Rate Below 9% for kits from both manufacturers.
Key Finding ELISA kits can be a viable screening alternative to LC-MS/MS, though performance varies between manufacturers and for different analytes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental workflows for nitrofuran analysis.

General Workflow for LC-MS/MS Analysis

The confirmatory analysis of nitrofuran metabolites by LC-MS/MS generally follows a standardized procedure, which is visualized in the diagram below.

LC-MS/MS Workflow for Nitrofuran Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weighing of Homogenized Tissue Sample Hydrolysis 2. Acid Hydrolysis & Derivatization (with 2-nitrobenzaldehyde) Sample->Hydrolysis Neutralization 3. Neutralization Hydrolysis->Neutralization Extraction 4. Liquid-Liquid Extraction (e.g., with ethyl acetate) Neutralization->Extraction Evaporation 5. Evaporation of Solvent Extraction->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 7. Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification 9. Quantification & Confirmation MS_Detection->Quantification

Caption: General workflow for the analysis of nitrofuran metabolites by LC-MS/MS.

A typical protocol involves the following steps:

  • Sample Preparation : A homogenized tissue sample (e.g., shrimp, honey, milk) is weighed.

  • Hydrolysis and Derivatization : The sample undergoes acid hydrolysis to release the protein-bound metabolites. Simultaneously, a derivatizing agent, most commonly 2-nitrobenzaldehyde, is added to form stable derivatives. This step is often performed overnight at an elevated temperature.

  • Extraction : The pH of the sample is adjusted to neutral, followed by a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) to isolate the derivatized metabolites.

  • Clean-up and Concentration : The organic extract is often evaporated to dryness and then reconstituted in a suitable solvent mixture compatible with the LC mobile phase.

  • LC-MS/MS Analysis : The prepared extract is injected into the LC-MS/MS system for separation and detection.

Workflow for ELISA Screening

Screening methods like ELISA offer a higher throughput for analyzing a large number of samples. The general workflow is depicted below.

ELISA Screening Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_readout Result Interpretation Sample_ELISA 1. Sample Extraction & Dilution Incubation 2. Incubation in Antibody-Coated Plate Sample_ELISA->Incubation Washing 3. Washing Steps Incubation->Washing Substrate 4. Addition of Enzyme Substrate Washing->Substrate Measurement 5. Colorimetric Measurement Substrate->Measurement Interpretation 6. Comparison to Cut-off Value Measurement->Interpretation

Caption: General workflow for ELISA screening of nitrofuran metabolites.

Logical Relationship of Analytical Methods

The choice of analytical method often depends on the purpose of the analysis, whether for routine screening of many samples or for confirmation of positive findings.

Relationship of Analytical Methods Screening Screening Methods (e.g., ELISA) Confirmation Confirmatory Methods (e.g., LC-MS/MS) Screening->Confirmation Presumptive Positive Result Final Result Screening->Result Negative Confirmation->Result Confirmed Positive/Negative

Caption: Logical flow from screening to confirmatory analysis for nitrofuran residues.

References

The Superiority of Carbon-13 Internal Standards in Nitrofuran Residue Analysis: A Comparative Guide to NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of monitoring banned nitrofuran antibiotics in food products, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance of NP-Ahd-13C3, a ¹³C-labeled internal standard for the nitrofuran metabolite 1-aminohydantoin (B1197227) (AHD), against other commonly used isotopically labeled standards. The experimental data presented herein underscores the advantages of using ¹³C-labeled standards in demanding bioanalytical applications.

The use of nitrofuran antibiotics, such as nitrofurantoin, in food-producing animals is widely prohibited due to the potential carcinogenic nature of their residues.[1][2] As these parent drugs are rapidly metabolized, regulatory monitoring focuses on the detection of their stable, tissue-bound metabolites. For nitrofurantoin, the key marker residue is 1-aminohydantoin (AHD).[1] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of these metabolites, offering high sensitivity and selectivity.[2][3] The accuracy of this technique heavily relies on the use of a suitable internal standard that can compensate for variations in sample preparation and instrument response.

This compound is the derivatized form of AHD-¹³C₃, a stable isotope-labeled internal standard where three carbon atoms in the AHD molecule have been replaced with the heavier ¹³C isotope. This guide will delve into the performance characteristics of methods utilizing this standard and compare them with alternatives, primarily deuterated (²H) internal standards.

Comparative Performance of Internal Standards for AHD Analysis

The following tables summarize the performance of analytical methods for the determination of 1-aminohydantoin (AHD) using this compound and alternative internal standards in various food matrices. The data is compiled from several validation studies and demonstrates the high accuracy and precision achievable with ¹³C-labeled standards.

Table 1: Performance Characteristics of LC-MS/MS Methods for 1-Aminohydantoin (AHD) Analysis Using this compound (as AHD-¹³C₃)

Food MatrixRecovery (%)Repeatability (RSDr %)Within-Laboratory Reproducibility (RSDw %)Decision Limit (CCα) (µg/kg)
Soft-Shell Turtle Powder82.2 - 108.11.5 - 3.82.2 - 4.8Not Reported
Animal Tissue~70Not SpecifiedNot Specified0.013 - 0.200
Bovine Urine90 - 108< 19Not Reported0.11 - 0.34

Data compiled from multiple sources.

Table 2: Performance of Alternative Isotope-Labeled Internal Standards for Nitrofuran Metabolite Analysis

AnalyteInternal StandardFood MatrixRecovery (%)RSD (%)CCα (µg/kg)
AOZAOZ-d4Shrimp84.5 - 109.7< 15Not Reported
AMOZAMOZ-d5Shrimp84.5 - 109.7< 15Not Reported
AHDAHD-d2VariousNot ReportedNot ReportedNot Reported
SEMSEM-¹³C¹⁵N₂MeatNot ReportedNot Reported0.013 - 0.200

Data compiled from multiple sources, showcasing a range of commonly used internal standards for various nitrofuran metabolites.

The ¹³C Advantage: Why this compound Excels

While both deuterated and ¹³C-labeled internal standards are utilized in residue analysis, ¹³C-labeled compounds like this compound are generally considered superior for several key reasons:

  • Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts. This results in perfect co-elution during liquid chromatography, ensuring that the analyte and the internal standard experience the same matrix effects at the same retention time. Deuterated standards, due to the "isotope effect," can sometimes elute slightly earlier, which may lead to inaccuracies in quantification if matrix effects vary across the chromatographic peak.

  • Isotopic Stability: The C-¹³C bond is stable, and there is no risk of isotopic exchange. In contrast, deuterium (B1214612) atoms in deuterated standards can sometimes exchange with protons in the solvent or on the chromatographic column, leading to a loss of the isotopic label and compromising the accuracy of the analysis.

  • Improved Accuracy and Precision: The superior co-elution and isotopic stability of ¹³C-labeled internal standards generally translate to improved accuracy and precision in quantitative analyses, particularly in complex matrices where significant ion suppression or enhancement is a concern.

Experimental Protocols

The following is a representative experimental protocol for the analysis of 1-aminohydantoin (AHD) in food matrices using an isotope dilution LC-MS/MS method with AHD-¹³C₃ as the internal standard.

Sample Preparation, Hydrolysis, and Derivatization
  • Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known amount of AHD-¹³C₃ internal standard solution.

  • Hydrolysis: Add 10 mL of 0.125 M hydrochloric acid (HCl) to the sample.

  • Derivatization: Add 200 µL of a 50 mM solution of 2-nitrobenzaldehyde (B1664092) (2-NBA) in dimethyl sulfoxide (B87167) (DMSO).

  • Incubation: Vortex the sample and incubate it in a shaking water bath at 37°C for 16 hours (overnight). This step releases the protein-bound AHD and simultaneously derivatizes it to NP-AHD.

  • Neutralization: After cooling to room temperature, add 1 mL of 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and adjust the pH to approximately 7.0 with 1 M sodium hydroxide (B78521) (NaOH).

Extraction
  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate (B1210297) to the neutralized sample.

  • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic (ethyl acetate) layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic extracts.

Evaporation and Reconstitution
  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).

  • Vortex and filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient program to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for both NP-AHD and this compound.

Visualizing the Workflow and Rationale

To further clarify the analytical process and the logical basis for using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Food Sample Spiking 2. Spiking with This compound Homogenization->Spiking Hydrolysis_Derivatization 3. Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis_Derivatization Neutralization 4. Neutralization Hydrolysis_Derivatization->Neutralization LLE 5. Liquid-Liquid Extraction Neutralization->LLE Evaporation 6. Evaporation LLE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MSMS 8. LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification 9. Quantification LC_MSMS->Quantification

Figure 1: Experimental workflow for AHD residue analysis.

Logic_of_IS cluster_process Analytical Process Analyte AHD (Analyte) in sample Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) added to sample IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization MS_Detection MS Detection Ionization->MS_Detection Signal Measurement Ratio Calculate Ratio (Analyte / IS) MS_Detection->Ratio Final_Conc Accurate Final Concentration Ratio->Final_Conc Corrects for variations

Figure 2: Rationale for using an internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Assessment Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative data are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical decision that directly impacts assay performance. This guide provides an objective comparison of the use of stable isotope-labeled (SIL) internal standards, such as NP-Ahd-13C3, with other calibration strategies for the assessment of linearity and analytical range.

This compound is a 13C-labeled version of a 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), a metabolite of the nitrofuran antibiotic nitrofurantoin. As a SIL internal standard, it is designed to mimic the behavior of the unlabeled analyte during sample extraction, chromatography, and ionization, thereby providing a highly accurate and precise method for quantification.[1]

Performance Comparison of Calibration Strategies

The selection of a proper calibration strategy is crucial for a robust bioanalytical method. Stable isotope-labeled internal standards are widely considered the "gold standard" due to their ability to compensate for various sources of analytical variability.[1][2][3] The following table summarizes the key performance characteristics of different calibration methods.

FeatureStable Isotope-Labeled Internal Standard (e.g., this compound)Structural Analog Internal StandardExternal Standard Calibration
Principle A known concentration of the SIL-IS is added to all samples, standards, and quality controls. Quantification is based on the peak area ratio of the analyte to the SIL-IS.A compound with similar chemical structure and chromatographic behavior to the analyte is used as the internal standard.A calibration curve is generated from a series of standards prepared in a clean matrix. Sample concentrations are determined directly from this curve.
Linearity Excellent linearity is typically achieved as the SIL-IS co-elutes with the analyte and experiences the same matrix effects and instrument variability.[4]Good linearity can be achieved, but it may be compromised if the analog does not perfectly mimic the analyte's behavior, especially in the presence of strong matrix effects.Linearity can be significantly affected by matrix effects and variations in sample preparation and instrument response.
Analytical Range A wide linear dynamic range can often be established.The linear range may be narrower compared to using a SIL-IS due to potential differences in ionization efficiency at high concentrations.The reliable quantification range is often limited by matrix effects and detector saturation.
Accuracy & Precision High accuracy and precision are hallmarks of this method due to effective compensation for variability.Accuracy and precision can be good but are generally lower than with a SIL-IS, as the analog may not perfectly track the analyte's recovery and ionization.Prone to lower accuracy and precision due to uncompensated matrix effects and procedural variations.
Matrix Effect Compensation Excellent compensation for matrix-induced ion suppression or enhancement as the SIL-IS and analyte are affected almost identically.Partial compensation. Since the structural analog has a different chemical structure, it may experience different matrix effects than the analyte.No compensation for matrix effects, which is a major drawback for the analysis of complex biological samples.
Cost & Availability Can be expensive and may require custom synthesis if not commercially available.Generally less expensive and more readily available than SIL-IS.The cost of the standard itself is low, but the overall cost can increase due to the need for more extensive sample cleanup and repeat analyses.

Experimental Protocols

A well-designed experimental protocol is essential for the accurate assessment of linearity and range. The following is a detailed methodology for a typical bioanalytical method validation using a stable isotope-labeled internal standard.

Objective:

To establish the linearity and analytical range of a quantitative LC-MS/MS method for an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Materials:
  • Analyte reference standard

  • Stable isotope-labeled internal standard (e.g., this compound)

  • Control biological matrix (e.g., drug-free human plasma)

  • High-purity solvents and reagents for sample preparation and LC-MS analysis

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the analyte and the SIL-IS in a suitable organic solvent.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the SIL-IS at a constant concentration.

  • Preparation of Calibration Curve Standards and Quality Control Samples:

    • Prepare a set of at least six to eight non-zero calibration standards by spiking the control biological matrix with the analyte working solutions to cover the expected concentration range.

    • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and blank matrix, add a fixed volume of the SIL-IS working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.

    • Evaporate the extracted samples to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of the analyte from potential interferences. The SIL-IS should co-elute with the analyte.

    • Optimize the mass spectrometer parameters for the detection of the analyte and the SIL-IS using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the SIL-IS.

    • Calculate the peak area ratio (analyte peak area / SIL-IS peak area) for each standard and QC sample.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards.

    • Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to determine the slope, intercept, and coefficient of determination (r²).

  • Acceptance Criteria for Linearity and Range:

    • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

    • Range: The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). The accuracy of the QC samples should also be within ±15% of their nominal concentrations.

Visualizing the Workflow and Principles

Diagrams can effectively illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Analyte) is Add Known Amount of This compound (SIL-IS) sample->is extract Sample Extraction (e.g., Protein Precipitation) is->extract lc LC Separation (Co-elution of Analyte and SIL-IS) extract->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte / SIL-IS) ms->ratio curve Plot Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Analyte Concentration curve->quant

Caption: Experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

G cluster_sample In the Sample cluster_lcms During LC-MS Analysis cluster_ratio Constant Ratio analyte Analyte loss Variable Loss (Extraction, Ion Suppression) analyte->loss Both are affected equally is SIL-IS is->loss analyte_loss Analyte is_loss SIL-IS final_analyte Analyte analyte_loss->final_analyte Ratio remains constant final_is SIL-IS is_loss->final_is

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

References

A Comparative Guide to Internal Standards for the Quantitative Analysis of 1-Aminohydantoin (AHD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Aminohydantoin (AHD), the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin, is critical for ensuring food safety and in pharmacokinetic studies. Due to the prohibition of nitrofurans in food-producing animals in many regions because of their potential carcinogenic properties, regulatory bodies rely on the detection of stable metabolites like AHD. This guide provides a comparative analysis of different internal standards for the robust quantification of AHD, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in AHD Analysis

Internal standards (IS) are essential in quantitative analysis to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction efficiency, and instrument response variations. For AHD analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.

Comparative Analysis of Internal Standards for AHD

The selection of an appropriate internal standard is a critical step in method development for AHD quantification. The following table summarizes the performance of different types of internal standards based on key analytical parameters.

Internal Standard TypeAnalyte Co-elutionMatrix Effect CompensationAccuracy & PrecisionAvailability & CostRecommendation for AHD Analysis
¹³C-Labeled AHD (e.g., AHD-¹³C₃) Excellent (Typically co-elutes perfectly)[1]SuperiorHighestGenerally lower availability and higher cost[2]Gold Standard: Recommended for methods requiring the highest accuracy and for validation studies.
Deuterated AHD (e.g., AHD-d₂) Good (May exhibit a slight retention time shift)[1]Good to ExcellentHighMore readily available and cost-effective than ¹³C-labeled standards[3][4][5]Excellent Choice: Widely used and suitable for most routine and research applications.
Structural Analog Variable (Depends on the chosen analog)Moderate to PoorLowerVaries, but generally readily availableAlternative: To be considered only when a stable isotope-labeled standard is not available. Requires extensive validation.

Experimental Protocols

Accurate quantification of AHD from complex matrices like tissue or plasma involves several key steps: sample homogenization, addition of the internal standard, acid hydrolysis to release protein-bound AHD, derivatization with 2-nitrobenzaldehyde (B1664092) (NBA), extraction, and finally, LC-MS/MS analysis.

Sample Preparation and Hydrolysis
  • Weigh 1.0 g of the homogenized tissue sample into a centrifuge tube.

  • Spike the sample with the internal standard solution (e.g., AHD-d₂ or AHD-¹³C₃) to a final concentration of 10 ng/mL.[3]

  • Add 5 mL of 0.2 M hydrochloric acid to the sample.[3]

Derivatization
  • Add 50 µL of 0.1 M 2-nitrobenzaldehyde (in DMSO) to the acidified sample.[3]

  • Incubate the mixture overnight (approximately 16 hours) at 37°C in a shaking water bath to facilitate the release of protein-bound AHD and its simultaneous derivatization to NP-AHD.[3][4]

Extraction (Liquid-Liquid Extraction)
  • After incubation, cool the sample to room temperature.

  • Neutralize the sample by adding 1 mL of 1.0 M potassium phosphate (B84403) monobasic (KH₂PO₄) and 1 mL of 0.8 M sodium hydroxide (B78521) (NaOH), adjusting the pH to approximately 7.3.[4]

  • Add 12-15 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute.[4]

  • Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 5 mM ammonium (B1175870) formate).[4]

LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase column and a gradient elution with mobile phases consisting of ammonium formate (B1220265) in water and methanol. Detection is achieved by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Typical LC-MS/MS Parameters:

ParameterRecommended Setting
Column Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm or C18 equivalent[4]
Mobile Phase A 5 mM Ammonium Formate in Water:Methanol (90:10, v/v)[4]
Mobile Phase B 5 mM Ammonium Formate in Water:Methanol (10:90, v/v)[4]
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C[4]
Injection Volume 5 - 20 µL
Ionization Mode ESI Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
NP-AHD249.0134.0
NP-AHD-d₂251.0134.0

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with NBA Hydrolysis->Derivatization Neutralization Neutralization Derivatization->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for the quantification of AHD.

G Start Choice of Internal Standard for AHD Analysis SIL Stable Isotope-Labeled (SIL) IS Available? Start->SIL C13_vs_D Compare ¹³C vs. Deuterated SIL->C13_vs_D Yes Use_Analog Use Structural Analog (Requires Extensive Validation) SIL->Use_Analog No Use_C13 Use ¹³C-Labeled AHD (Highest Accuracy) C13_vs_D->Use_C13 Highest accuracy needed Use_D Use Deuterated AHD (Excellent Performance, Cost-Effective) C13_vs_D->Use_D Cost/availability is a factor

Caption: Decision logic for selecting an internal standard for AHD.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for Nitrofuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview

The accurate detection and quantification of nitrofuran antibiotic residues in food products are critical for ensuring consumer safety and regulatory compliance. Due to their potential carcinogenic properties, the use of nitrofurans in food-producing animals is widely banned. This guide provides a comprehensive comparison of the two primary analytical techniques used for their detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While both methods are powerful analytical tools, the scientific literature and regulatory consensus overwhelmingly favor LC-MS/MS for the analysis of nitrofuran metabolites. These parent compounds are rapidly metabolized, but their tissue-bound metabolites—such as 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM)—are highly stable and serve as key markers for illegal use.[1][2] This guide will delve into the performance characteristics of the predominant LC-MS/MS methods and provide a qualitative comparison with the less common GC-MS approach.

Quantitative Performance: The Ascendancy of LC-MS/MS

LC-MS/MS has emerged as the gold standard for nitrofuran analysis due to its high sensitivity, selectivity, and applicability to a wide range of complex matrices like meat, shrimp, eggs, and honey.[1][3] The following tables summarize key validation parameters for the detection of the four primary nitrofuran metabolites using various LC-MS/MS methods, as reported in peer-reviewed studies. Data for GC-MS methods is notably scarce in the literature, reflecting its limited application for this specific analysis.

Table 1: Performance of LC-MS/MS Methods for Nitrofuran Metabolite Analysis

MetaboliteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
AOZ Animal Tissue0.013 - 0.2---[4]
Meat/Aquaculture0.032 - 0.233---[4]
Animal Tissue-0.02 - 0.5--[1]
Shrimp--88-110-[5]
Soft-Shell Turtle Powder--85.2-108.11.5-4.8 (Repeatability & Reproducibility)[6]
AMOZ Animal Tissue0.013 - 0.2---[4]
Meat/Aquaculture0.032 - 0.233---[4]
Animal Tissue-0.01 - 0.5--[1]
Shrimp--88-110-[5]
Soft-Shell Turtle Powder--90.4-96.51.5-4.8 (Repeatability & Reproducibility)[6]
AHD Animal Tissue0.013 - 0.2---[4]
Meat/Aquaculture0.032 - 0.233---[4]
Animal Tissue-0.1 - 1.0--[1]
Shrimp--88-110-[5]
Soft-Shell Turtle Powder--92.8-101.31.5-4.8 (Repeatability & Reproducibility)[6]
SEM Animal Tissue0.013 - 0.2---[4]
Meat/Aquaculture0.032 - 0.233---[4]
Animal Tissue-0.05 - 1.0--[1]
Shrimp--88-110-[5]
Soft-Shell Turtle Powder--92.6-98.21.5-4.8 (Repeatability & Reproducibility)[6]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. These values are compiled from multiple sources and represent a range of reported performance characteristics.

LC-MS/MS vs. GC-MS: A Qualitative Comparison

The choice between LC-MS/MS and GC-MS is fundamentally dictated by the physicochemical properties of the analytes. Nitrofuran metabolites are polar, non-volatile, and thermally labile, making them poorly suited for direct GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. It is ideal for volatile and thermally stable compounds.

  • Application to Nitrofurans: Direct analysis is not feasible. The metabolites must undergo a chemical derivatization step to increase their volatility and thermal stability before they can be introduced into the GC system.[1] This adds complexity, time, and potential for analytical variability to the workflow.

  • Advantages: Can offer high chromatographic resolution for volatile compounds.

  • Disadvantages: The mandatory derivatization step is a significant drawback. The technique is generally less suitable for polar and thermally sensitive molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: Separates compounds in a liquid mobile phase based on their interactions with a stationary phase. It is highly versatile and can analyze a wide range of compounds, including polar, non-volatile, and thermally labile molecules.[7]

  • Application to Nitrofurans: LC-MS/MS is perfectly suited for the direct analysis of nitrofuran metabolites (after a necessary derivatization to create a stable product for consistent detection).[1][3] The "soft" ionization techniques used, such as Electrospray Ionization (ESI), prevent the degradation of these sensitive compounds.

  • Advantages: High sensitivity and selectivity, enabling detection at very low µg/kg levels.[1] It can handle complex sample matrices with minimal background interference.[1] The technique's versatility allows for the simultaneous detection of multiple compound classes in a single run.[1]

  • Disadvantages: Matrix effects can sometimes suppress or enhance the analyte signal, requiring careful method validation and the use of internal standards.

Experimental Protocols: A Consolidated LC-MS/MS Workflow

The following protocol outlines a typical and widely validated workflow for the determination of nitrofuran metabolites in animal-derived food products using LC-MS/MS.

Sample Preparation and Hydrolysis
  • Homogenization: Weigh approximately 2 grams of the homogenized tissue sample (e.g., shrimp, chicken, liver) into a 50 mL centrifuge tube.[8][9]

  • Acid Hydrolysis: Add 10 mL of 0.125 M hydrochloric acid (HCl) to the sample. This step is crucial to release the protein-bound metabolites from the tissue matrix.[8]

  • Internal Standard Spiking: Add an appropriate volume of a mixed internal standard solution containing isotopically labeled analogues of the target metabolites (e.g., AOZ-d4, AMOZ-d5).

  • Incubation: Vortex the sample and incubate it overnight (approximately 16 hours) at 37°C with gentle shaking to ensure complete hydrolysis.[8]

Derivatization
  • Reagent Addition: After hydrolysis, add 400 µL of a freshly prepared 50 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) solution in methanol (B129727).[8] The 2-NBA reacts with the primary amine group of the metabolites to form stable, detectable nitrophenyl derivatives.[2]

  • Reaction: The derivatization reaction typically proceeds during the overnight incubation period.[8]

Extraction and Clean-up
  • Neutralization: Cool the samples and adjust the pH to approximately 7.3 with potassium phosphate (B84403) and sodium hydroxide (B78521) solutions.[8]

  • Liquid-Liquid Extraction (LLE): Add ethyl acetate (B1210297), vortex vigorously, and centrifuge to separate the organic and aqueous layers. The derivatized metabolites will partition into the ethyl acetate layer.[8]

  • Evaporation and Reconstitution: Transfer the ethyl acetate layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40-45°C.[8] Reconstitute the dry residue in a suitable solvent mixture (e.g., 1 mL of 50/50 methanol/water) for LC-MS/MS analysis.[8]

  • Alternative Clean-up: Some methods may employ Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample clean-up.[4]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 4 µm) is commonly used.

    • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[2]

    • Flow Rate: Typically around 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is standard.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each derivatized metabolite.

Workflow Visualization

The following diagram illustrates the logical flow of the LC-MS/MS method for nitrofuran analysis, highlighting the critical steps from sample preparation to data acquisition.

Nitrofuran_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample (e.g., Shrimp, Meat) Hydrolysis 2. Acid Hydrolysis (HCl, 37°C, 16h) + Internal Standards Sample->Hydrolysis Derivatization 3. Derivatization (2-Nitrobenzaldehyde) Hydrolysis->Derivatization Neutralization 4. Neutralization (pH ~7.3) Derivatization->Neutralization LLE 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation 6. Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution 7. Reconstitution (MeOH/Water) Evaporation->Reconstitution LC_Separation 8. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 9. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data 10. Data Processing (Quantification & Confirmation) MS_Detection->Data

References

Justification for the Use of NP-Ahd-13C3 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of banned substances, such as nitrofuran antibiotics in food-producing animals, poses a significant risk to public health. Regulatory bodies worldwide mandate strict monitoring to ensure the absence of their residues in food products. 1-Aminohydantoin (B1197227) (AHD) is a key metabolite of the nitrofuran antibiotic nitrofurantoin. Its detection serves as a crucial marker for the illegal use of this substance. This guide provides a comprehensive justification for the use of NP-Ahd-13C3, a stable isotope-labeled internal standard, in the regulatory submission of analytical methods for the detection of AHD.

The primary analytical method for the confirmatory analysis of nitrofuran metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. However, the accuracy and reliability of LC-MS/MS data are highly dependent on the methodology, particularly the use of an appropriate internal standard to correct for analytical variability.

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is the ¹³C stable isotope-labeled analogue of 2-NP-AHD, the derivatized form of AHD. In quantitative mass spectrometry, stable isotope-labeled internal standards are considered the gold standard.[1] Their use is scientifically justified and strongly recommended for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the behavior of the native analyte (AHD) throughout the entire analytical process, from extraction to detection.[2] This includes correcting for:

  • Matrix Effects: Complex sample matrices, such as those from food products, can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[3][4] Since this compound is structurally and chemically almost identical to the derivatized AHD, it experiences the same matrix effects, allowing for accurate correction.

  • Extraction and Sample Preparation Variability: Losses of the analyte can occur during sample preparation steps like hydrolysis, derivatization, and extraction. By adding a known amount of this compound at the beginning of the process, any losses of the native AHD can be accurately accounted for by measuring the recovery of the labeled standard.

The use of ¹³C-labeled standards is often considered superior to deuterium (B1214612) (²H)-labeled standards as they are less likely to exhibit chromatographic shifts and the label is metabolically stable.

Comparison of Analytical Methodologies

The detection of AHD can be performed using different analytical techniques, primarily LC-MS/MS for confirmation and immunoassays like ELISA for screening purposes.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the quantification of AHD, highlighting the benefits of using a stable isotope-labeled internal standard.

Performance MetricLC-MS/MS with this compoundLC-MS/MS without Stable Isotope ISELISA (Screening)
Specificity Very High (based on precursor/product ion transitions and retention time)HighModerate (potential for cross-reactivity)
Limit of Quantitation (LOQ) Typically 0.1 - 0.5 µg/kg0.2 - 1.0 µg/kg~1.0 µg/kg
Accuracy (Recovery) 90-110%70-120% (more variable)Semi-quantitative
Precision (RSD) < 15%< 20%> 20%
Linearity (R²) > 0.99> 0.98N/A
Regulatory Acceptance Confirmatory MethodMay require additional validationScreening Method

Experimental Protocols

A robust and validated analytical method is a prerequisite for regulatory submission. The following outlines a typical experimental protocol for the analysis of AHD in food matrices using this compound and LC-MS/MS.

Sample Preparation and Extraction
  • Homogenization: A representative sample of the food matrix (e.g., seafood, poultry, honey) is homogenized.

  • Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.

  • Hydrolysis: The sample is subjected to acidic hydrolysis to release the protein-bound AHD metabolites.

  • Derivatization: 2-nitrobenzaldehyde (B1664092) (2-NBA) is added to the sample to derivatize the released AHD, forming 2-NP-AHD. This step improves the chromatographic properties and detection sensitivity of the analyte.

  • Extraction: The derivatized sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate 2-NP-AHD from other components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both 2-NP-AHD and the internal standard (this compound) are monitored. This provides a high degree of selectivity and sensitivity.

Mandatory Visualizations

Analytical Workflow for AHD Detection

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Homogenized Sample spike Spike with this compound sample->spike hydrolysis Acid Hydrolysis spike->hydrolysis derivatization Derivatization with 2-NBA hydrolysis->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc Injection msms Tandem MS Detection (MRM) lc->msms quantification Quantification using Peak Area Ratios (Analyte/IS) msms->quantification report Regulatory Submission Report quantification->report

Caption: Workflow for the regulatory analysis of 1-aminohydantoin (AHD) using this compound.

Justification Logic for this compound

justification_logic cluster_goal Regulatory Goal cluster_challenges Analytical Challenges cluster_solution Proposed Solution cluster_benefits Key Benefits goal Accurate & Reliable AHD Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) solution Use of this compound (Stable Isotope Labeled IS) matrix_effects->solution variability Process Variability (Extraction, Derivatization) variability->solution compensation Compensation for Matrix Effects & Variability solution->compensation accuracy Improved Accuracy & Precision compensation->accuracy confidence High Confidence in Analytical Results accuracy->confidence confidence->goal

Caption: Logical justification for using this compound in regulatory submissions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides a procedural overview for the disposal of NP-Ahd-13C3, a compound utilized in laboratory settings.

Immediate Safety and Disposal Protocol

The consistent recommendation across safety data sheets (SDS) for this compound and its analogs is to engage a licensed professional waste disposal service for its removal. Under no circumstances should this chemical be disposed of via standard drains.

Step-by-Step Pre-Disposal Procedure:

  • Containment: Ensure the waste this compound is stored in a chemically compatible and properly sealed container to prevent leaks or spills. The original container is often the most suitable for this purpose.

  • Labeling: Clearly label the waste container with the chemical name ("Waste this compound") and any associated hazard symbols as required by your institution and local regulations.

  • Segregation: Store the waste container separately from incompatible chemicals to avoid dangerous reactions.

  • Storage: Keep the contained waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and environmental hazards. This area should be regularly inspected for any signs of container leakage.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.

Quantitative Data Summary

Due to the nature of this compound, specific quantitative limits for disposal are not publicly available. The primary directive is to consult with professional disposal services who will manage the material according to regulatory standards.

ParameterValue
Recommended Storage Store at -20°C in an inert atmosphere.
Disposal Method Via a licensed professional waste disposal service.[1]
Drain Disposal Prohibited.[2][3]
Container Requirements Chemically compatible, sealed, and clearly labeled.

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not provided in publicly available safety and technical documentation. The standard and required procedure is to transfer the material to a specialized waste management company.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and regulatory compliance at each stage of the process.

NP_Ahd_13C3_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal start Waste this compound Generated contain Secure in a Labeled, Compatible Container start->contain store Store in Designated Satellite Accumulation Area contain->store contact Contact EHS or Licensed Waste Disposal Service store->contact pickup Scheduled Waste Pickup contact->pickup transport Transport to a Licensed Waste Facility pickup->transport end Final Disposal per Regulatory Requirements transport->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling NP-Ahd-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel analytical standards. This document provides essential, immediate safety and logistical information for the handling and disposal of NP-Ahd-13C3, a stable isotope-labeled analogue of a nitrofuran antibiotic metabolite. By providing clear, procedural guidance, this content aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Immediate Safety and Handling Protocols

Operational Plan: Step-by-Step Handling Procedure

  • Risk Assessment: Before handling, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the potential for aerosol generation.

  • Engineering Controls: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. (See Table 1 for details).

  • Weighing and Aliquoting:

    • Perform these tasks on a dedicated, clean surface within the fume hood.

    • Use anti-static weigh paper or boats to prevent dispersal of the powder.

    • Handle with care to avoid generating dust.

  • Dissolving:

    • When dissolving in solvents such as DMSO, add the solvent slowly to the vial containing the powder.

    • Cap the vial securely and vortex or sonicate until fully dissolved.

  • Post-Handling:

    • Thoroughly decontaminate the work area in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Personal Protective Equipment (PPE) Specifications

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes of the chemical or solvent.
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[5] In case of a splash, the outer glove can be removed immediately.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handled in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.A fume hood is the primary engineering control. Respirators are a secondary measure if primary controls are not feasible.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Solid Waste:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste.

    • After the initial solvent rinse, glassware can be washed with soap and water.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all containers are properly labeled with the contents and associated hazards.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh this compound DonPPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste Store Waste Securely DoffPPE->StoreWaste WastePickup Arrange for Waste Pickup StoreWaste->WastePickup

Safe handling and disposal workflow for this compound.

By adhering to these protocols, laboratories can ensure the safe handling of this compound, protecting researchers and the environment while maintaining the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NP-Ahd-13C3
Reactant of Route 2
NP-Ahd-13C3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.